molecular formula C14H11FO2 B1300270 3-[(2-Fluorobenzyl)oxy]benzaldehyde CAS No. 423724-45-2

3-[(2-Fluorobenzyl)oxy]benzaldehyde

Cat. No.: B1300270
CAS No.: 423724-45-2
M. Wt: 230.23 g/mol
InChI Key: LTELQZWKXZXVDU-UHFFFAOYSA-N
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Description

3-[(2-Fluorobenzyl)oxy]benzaldehyde is a useful research compound. Its molecular formula is C14H11FO2 and its molecular weight is 230.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-Fluorobenzyl)oxy]benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-Fluorobenzyl)oxy]benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-14-7-2-1-5-12(14)10-17-13-6-3-4-11(8-13)9-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTELQZWKXZXVDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 3-[(2-Fluorobenzyl)oxy]benzaldehyde: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Benzaldehyde Derivatives in Drug Discovery

The introduction of fluorine atoms into organic molecules has become a pivotal strategy in modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Benzaldehyde derivatives, in particular, serve as versatile building blocks in the synthesis of a wide array of pharmaceutical compounds. This guide focuses on 3-[(2-Fluorobenzyl)oxy]benzaldehyde, a key intermediate whose structural motifs are of significant interest in the development of novel therapeutics.

Physicochemical Properties

The predicted physicochemical properties of 3-[(2-Fluorobenzyl)oxy]benzaldehyde are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₁₄H₁₁FO₂ChemScene[1]
Molecular Weight 230.24 g/mol ChemScene[1]
Appearance White to off-white solid (predicted)ChemicalBook[2]
Melting Point 46.0 to 50.0 °C (of a similar isomer)ChemicalBook[2]
Boiling Point 265 °C / 3 mmHg (of a similar isomer)TCI EUROPE N.V.
Solubility Soluble in Methanol (of a similar isomer)TCI EUROPE N.V.
Storage 4°C, stored under nitrogenChemScene[1], MedchemExpress.com[3]

Synthesis of 3-[(2-Fluorobenzyl)oxy]benzaldehyde: A Step-by-Step Protocol

The synthesis of 3-[(2-Fluorobenzyl)oxy]benzaldehyde is achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 3-hydroxybenzaldehyde acts as the nucleophile, attacking the electrophilic carbon of 2-fluorobenzyl bromide.

Reaction Scheme

G reactant1 3-Hydroxybenzaldehyde product 3-[(2-Fluorobenzyl)oxy]benzaldehyde reactant1->product reactant2 2-Fluorobenzyl Bromide reactant2->product reagent K₂CO₃ (Base) DMF (Solvent) reagent->product 80°C, 3h

Caption: Williamson ether synthesis of 3-[(2-Fluorobenzyl)oxy]benzaldehyde.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the structurally similar 3-[(4-Fluorobenzyl)oxy]benzaldehyde and is expected to yield the desired product with high efficiency.[4]

Materials:

  • 3-Hydroxybenzaldehyde

  • 2-Fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (1.2 equivalents) to the solution. The potassium carbonate acts as a base to deprotonate the hydroxyl group of 3-hydroxybenzaldehyde, forming the more nucleophilic phenoxide.

  • Addition of Alkyl Halide: To the stirred suspension, add 2-fluorobenzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and stir for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Washing: Wash the combined organic layers with brine to remove any remaining DMF and inorganic salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-[(2-Fluorobenzyl)oxy]benzaldehyde. A 91% yield was achieved for a similar synthesis.[4]

Mechanistic Insight: The Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol 3-Hydroxybenzaldehyde Phenoxide Phenoxide Ion Phenol->Phenoxide + K₂CO₃ Base K₂CO₃ AlkylHalide 2-Fluorobenzyl Bromide Ether 3-[(2-Fluorobenzyl)oxy]benzaldehyde AlkylHalide->Ether Phenoxide_ion Phenoxide Ion Phenoxide_ion->Ether

Caption: Mechanism of the Williamson ether synthesis.

The choice of a polar aprotic solvent like DMF is crucial as it solvates the potassium cation, leaving the phenoxide anion more exposed and nucleophilic, thus accelerating the rate of the SN2 reaction.

Applications in Drug Development and Medicinal Chemistry

Benzaldehyde derivatives are valuable precursors in the synthesis of a variety of biologically active compounds. The introduction of a fluorobenzyl ether moiety can enhance the pharmacological profile of a molecule. For instance, the related compound, 4-((3-Fluorobenzyl)oxy)benzaldehyde, is a known intermediate in the synthesis of Safinamide.[5][6] Safinamide is a drug used for the treatment of Parkinson's disease.[7]

The structural framework of 3-[(2-Fluorobenzyl)oxy]benzaldehyde makes it a promising starting material for the synthesis of novel compounds targeting a range of therapeutic areas, including:

  • Neurodegenerative Diseases: As seen with Safinamide, this class of compounds can be explored for their potential as monoamine oxidase (MAO) inhibitors or for their effects on ion channels.[7]

  • Oncology: The benzaldehyde core can be functionalized to create compounds that interact with various cancer-related targets.

  • Infectious Diseases: Benzaldehyde derivatives have been investigated for their antimicrobial and antiviral properties.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-[(2-Fluorobenzyl)oxy]benzaldehyde and its precursors. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For the similar isomer, 4-((3-Fluorobenzyl)oxy)benzaldehyde, the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[8]

Conclusion

3-[(2-Fluorobenzyl)oxy]benzaldehyde represents a valuable chemical intermediate for the synthesis of novel compounds with potential therapeutic applications. While its specific CAS number is not readily found, its synthesis can be reliably achieved through the Williamson ether synthesis, a well-established and high-yielding reaction. The insights into its synthesis, properties, and potential applications provided in this guide are intended to empower researchers in their drug discovery and development endeavors. The strategic incorporation of the 2-fluorobenzyl ether moiety offers a promising avenue for the fine-tuning of molecular properties to achieve desired biological activities.

References

  • Anant Pharmaceuticals Pvt. Ltd. CAS 66742-57-2 4-[(3-fluorobenzyl)oxy]benzaldehyde. Impurity.[Link]

  • PubChem. 3-((3-Fluorobenzyl)oxy)benzaldehyde | C14H11FO2 | CID 891711.[Link]

  • Pharmaffiliates. CAS No : 66742-57-2 | Product Name : 4-((3-Fluorobenzyl)oxy)benzaldehyde.[Link]

  • Google Patents.US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.

Sources

3-[(2-Fluorobenzyl)oxy]benzaldehyde physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 3-[(2-Fluorobenzyl)oxy]benzaldehyde

This guide provides a comprehensive technical overview of the physical properties of 3-[(2-Fluorobenzyl)oxy]benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It offers insights into the structural nuances of the molecule, outlines robust experimental protocols for its characterization, and discusses the critical impact of its physical properties on pharmaceutical research. Given the limited availability of published experimental data for this specific isomer, this guide emphasizes the predictive methods and empirical procedures necessary for its thorough characterization, empowering researchers to establish a foundational data set for this compound.

Precise molecular identification is paramount in chemical and pharmaceutical research, as minor structural variations between isomers can lead to significant differences in physical, chemical, and biological properties. The subject of this guide is 3-[(2-Fluorobenzyl)oxy]benzaldehyde, and it is crucial to distinguish it from its more commonly documented isomers.

1.1. Core Compound Identification

  • Chemical Name: 3-[(2-Fluorobenzyl)oxy]benzaldehyde

  • Molecular Formula: C₁₄H₁₁FO₂

  • Molecular Weight: 230.23 g/mol

  • CAS Number: A unique CAS number for this specific isomer is not readily found in major public databases, underscoring its novelty and the need for rigorous in-house characterization. Santa Cruz Biotechnology lists the compound, but without a specific CAS number in the provided search information.[1]

1.2. Structural Elucidation and Isomeric Distinction

The precise arrangement of the substituents on the two aromatic rings defines the molecule's identity. The nomenclature "3-[(2-Fluorobenzyl)oxy]benzaldehyde" specifies:

  • An aldehyde group (-CHO) is attached to a benzene ring.

  • An oxy (-O-) linkage is at the 3-position of the benzaldehyde ring.

  • This ether is formed with a benzyl group which itself is substituted with a fluorine atom (-F) at the 2-position .

It is critical to differentiate this compound from its isomers, for which some physical data are available:

  • 4-[(3-Fluorobenzyl)oxy]benzaldehyde (CAS: 66742-57-2): The ether linkage is at the 4-position of the benzaldehyde ring, and the fluorine is at the 3-position of the benzyl ring.[2][3][4][5][6][7]

  • 3-[(3-Fluorobenzyl)oxy]benzaldehyde (CAS: 590353-54-1): The fluorine atom is at the 3-position of the benzyl ring, not the 2-position.[8]

  • 2-[(3-Fluorobenzyl)oxy]benzaldehyde (CAS: 172685-67-5): The ether linkage is at the 2-position of the benzaldehyde ring.[9]

These seemingly small changes can significantly alter the molecule's dipole moment, crystal packing, and intermolecular interactions, thereby affecting its melting point, boiling point, and solubility.

Physicochemical Properties: A Predictive and Comparative Analysis

Due to the absence of published experimental data for 3-[(2-Fluorobenzyl)oxy]benzaldehyde, this section provides a combination of predicted properties based on its structure and comparative data from its isomers to establish a reasonable baseline for expected values.

Table 1: Summary of Physical Properties (Experimental and Predicted)

Property3-[(2-Fluorobenzyl)oxy]benzaldehyde (Target Compound)4-[(3-Fluorobenzyl)oxy]benzaldehyde (Isomer for Comparison)
CAS Number Not readily available66742-57-2[2][4][5][6][7]
Appearance Predicted: White to off-white solid or colorless to pale yellow liquidWhite to almost white crystalline solid[2][5]
Melting Point Not available (experimental)46.0 to 50.0 °C[2][5][7]
Boiling Point Not available (experimental)265 °C at 3 mmHg[2][7]
Density Not available (experimental)1.211 ± 0.06 g/cm³ (Predicted)[2]
Solubility Predicted: Soluble in methanol, ethanol, DMSO, chloroform, ethyl acetate. Insoluble in water.Soluble in Methanol[2][5][7]

2.1. Interpretation and Prediction of Spectral Data

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be the most informative for structural confirmation. Key predicted signals include:

    • A singlet for the aldehyde proton (CHO) between δ 9.8-10.1 ppm.

    • A singlet for the benzylic methylene protons (OCH₂) around δ 5.1-5.3 ppm.

    • A complex multiplet system for the four protons on the 3-oxybenzaldehyde ring.

    • A distinct multiplet system for the four protons on the 2-fluorobenzyl ring, with couplings to the adjacent fluorine atom influencing the splitting patterns.

  • ¹³C NMR Spectroscopy: The carbon NMR should show 14 distinct signals, corresponding to each carbon atom in the unique electronic environment. Predicted key signals include:

    • The aldehyde carbonyl carbon (C=O) around δ 190-192 ppm.

    • The benzylic carbon (OCH₂) around δ 69-71 ppm.

    • A signal for the carbon attached to fluorine (C-F) exhibiting a large coupling constant (¹JCF).

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.

    • A strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde, expected around 1690-1710 cm⁻¹.

    • A characteristic C-O-C stretch for the ether linkage, typically found in the 1250-1000 cm⁻¹ region.

    • Aromatic C=C stretching vibrations between 1600-1450 cm⁻¹.

    • A C-F stretching band, typically in the 1200-1000 cm⁻¹ region.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

    • The expected exact mass for the molecular ion [M]⁺ or [M+H]⁺ should correspond to the formula C₁₄H₁₁FO₂ (Exact Mass: 230.0743).

Significance of Physical Properties in Drug Development

Understanding the physical properties of a compound like 3-[(2-Fluorobenzyl)oxy]benzaldehyde is not merely an academic exercise; it is fundamental to its potential development as a pharmaceutical agent or intermediate.

  • Solubility: This is a primary determinant of a drug's bioavailability. Poor aqueous solubility can lead to low absorption and limited efficacy, requiring complex formulation strategies.

  • Melting Point & Crystal Form (Polymorphism): The melting point is an indicator of purity and lattice energy. Different crystalline forms (polymorphs) of the same compound can have different melting points, solubilities, and stabilities, all of which must be controlled for consistent drug product manufacturing.

  • Purity: The presence of impurities can affect not only the physical properties but also the safety and efficacy of a drug. Regulatory agencies require stringent purity control.

Experimental Protocols for Empirical Characterization

The following protocols describe standard, self-validating methodologies for determining the key physical properties of a novel compound like 3-[(2-Fluorobenzyl)oxy]benzaldehyde.

4.1. Protocol for Melting Point Determination

This method provides a melting range, which is a key indicator of purity. Pure crystalline solids typically melt over a narrow range (0.5-1.5 °C).

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A solvent-free sample is critical to avoid boiling point depression.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Rapid Scan (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. Let the apparatus cool down by at least 20 °C.

  • Accurate Determination: Begin heating again, but at a slow rate (1-2 °C per minute) as you approach the approximate melting point.

  • Recording the Range: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary (2-3mm) Grind->Load Place Place in Apparatus Load->Place Transfer RapidScan Rapid Scan (Approx. MP) Place->RapidScan Cool Cool Down RapidScan->Cool SlowHeat Slow Heating (1-2°C/min) Cool->SlowHeat Record Record T1 and T2 SlowHeat->Record

Caption: Workflow for Melting Point Determination.

4.2. Protocol for Qualitative Solubility Assessment

This protocol establishes a qualitative understanding of the compound's solubility in various solvents, which is critical for choosing solvents for synthesis work-up, purification, and formulation.

Methodology:

  • Solvent Selection: Prepare a panel of representative solvents (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Hexanes, DMSO).

  • Sample Measurement: Add approximately 10 mg of the compound to a series of small, labeled test tubes.

  • Solvent Addition: Add the selected solvent to each tube dropwise (e.g., 0.1 mL at a time), vortexing or shaking vigorously after each addition.

  • Observation: Observe for dissolution. Continue adding solvent up to a total volume of 1 mL.

  • Classification: Classify the solubility based on the amount of solvent required for complete dissolution:

    • Very Soluble: < 0.1 mL

    • Freely Soluble: 0.1 - 0.5 mL

    • Soluble: 0.5 - 1.0 mL

    • Sparingly Soluble / Insoluble: > 1.0 mL

SolubilityWorkflow start Weigh ~10 mg of Compound add_solvent Add Solvent in 0.1 mL increments start->add_solvent vortex Vortex/Shake Vigorously add_solvent->vortex observe Observe for Dissolution vortex->observe dissolved Completely Dissolved observe->dissolved Yes not_dissolved Solid Remains observe->not_dissolved No classify Classify Solubility based on Volume dissolved->classify max_vol Reached 1 mL? not_dissolved->max_vol max_vol->add_solvent No insoluble Classify as Sparingly/Insoluble max_vol->insoluble Yes

Caption: Workflow for Qualitative Solubility Assessment.

Plausible Synthesis and Its Impact on Purity

The most direct and common method for synthesizing aryl benzyl ethers is the Williamson ether synthesis. Understanding this pathway is key to anticipating potential impurities that could affect the measured physical properties.

Proposed Synthesis Route: The reaction would involve the nucleophilic substitution of a benzyl halide with a phenoxide.

  • Reactants: 3-Hydroxybenzaldehyde and 2-Fluorobenzyl bromide (or chloride).

  • Base: A mild base such as potassium carbonate (K₂CO₃) to deprotonate the phenol.

  • Solvent: A polar aprotic solvent like acetone or acetonitrile (ACN).

The base deprotonates the hydroxyl group of 3-hydroxybenzaldehyde to form a more nucleophilic phenoxide, which then attacks the electrophilic benzylic carbon of 2-fluorobenzyl bromide, displacing the bromide and forming the ether linkage.

SynthesisReaction cluster_reactants Reactants cluster_conditions Conditions r1 3-Hydroxybenzaldehyde product 3-[(2-Fluorobenzyl)oxy]benzaldehyde r1->product Williamson Ether Synthesis r2 2-Fluorobenzyl Bromide r2->product Williamson Ether Synthesis base K2CO3 (Base) solvent Acetone (Solvent) heat Heat (Reflux)

Caption: Plausible Synthesis of the Target Compound.

Potential Impurities and Their Effects:

  • Unreacted Starting Materials: Residual 3-hydroxybenzaldehyde or 2-fluorobenzyl bromide will broaden the melting point range and show extra signals in NMR spectra.

  • C-Alkylation Product: A minor side reaction could involve alkylation at the aromatic ring of the phenoxide, leading to a structural isomer.

  • Oxidation Product: Benzaldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air over time. This impurity is non-volatile and can significantly impact the melting point.

Safety, Handling, and Storage Recommendations

As with any novel chemical, 3-[(2-Fluorobenzyl)oxy]benzaldehyde should be handled with care, assuming it is potentially hazardous until proven otherwise.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

  • Storage: Benzaldehyde derivatives can be sensitive to air and light.[2] It is recommended to store the compound in a tightly sealed amber vial under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is advisable to minimize degradation.[2]

References

  • PubChem. 3-((3-Fluorobenzyl)oxy)benzaldehyde Compound Summary. [Link]

  • Pharmaffiliates. 4-((3-Fluorobenzyl)oxy)benzaldehyde Product Page. [Link]

  • Hyma Synthesis Pvt. Ltd. Product Listings. [Link]

  • Veeprho. 4-((3-Fluorobenzyl)oxy)benzaldehyde Product Page. [Link]

  • PubChem. 3-Bromobenzaldehyde Compound Summary. [Link]

Sources

A Technical Guide to the Synthesis, Characterization, and Application of 3-[(2-Fluorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 3-[(2-Fluorobenzyl)oxy]benzaldehyde, a significant chemical intermediate in the field of pharmaceutical sciences. The document details a robust and logical synthetic pathway via the Williamson ether synthesis, offering field-proven insights into reaction mechanisms, choice of reagents, and in-process controls. Furthermore, it establishes a complete protocol for the purification and rigorous spectroscopic characterization of the molecule. The guide elucidates the compound's relevance as a key building block and potential impurity standard in the development of complex pharmaceutical agents, such as analogs of Safinamide and Ralfinamide. This whitepaper is intended to serve as an essential resource for researchers, chemists, and drug development professionals, providing both theoretical grounding and practical, actionable methodologies.

Chemical Identity and Physicochemical Properties

3-[(2-Fluorobenzyl)oxy]benzaldehyde is an aromatic ether and aldehyde, notable for the inclusion of a fluorine atom on the benzyl moiety. This substitution can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon in medicinal chemistry.

Figure 1: Chemical Structure of 3-[(2-Fluorobenzyl)oxy]benzaldehyde

Table 1: Physicochemical Properties (Predicted and Calculated)

Property Value Source
IUPAC Name 3-[(2-Fluorophenyl)methoxy]benzaldehyde -
Molecular Formula C₁₄H₁₁FO₂ -
Molecular Weight 230.24 g/mol Calculated
Appearance Expected to be an off-white to pale yellow solid or oil Analog Comparison
Solubility Soluble in methanol, ethanol, acetone, DMF, DMSO Analog Comparison
Boiling Point >250 °C (Predicted) Analog Comparison
Hydrogen Bond Donors 0 Calculated
Hydrogen Bond Acceptors 3 Calculated

| Rotatable Bonds | 4 | Calculated |

Strategic Synthesis via Williamson Etherification

The most logical and industrially scalable approach to synthesizing 3-[(2-Fluorobenzyl)oxy]benzaldehyde is the Williamson ether synthesis. This classic Sₙ2 reaction provides a high-yielding and clean pathway to form the target ether linkage.

Retrosynthetic Analysis and Rationale

A retrosynthetic disconnection of the target ether bond reveals two possible synthetic routes:

  • Route A: Disconnect between the phenoxy oxygen and the benzylic carbon. This involves the reaction of a 3-hydroxybenzaldehyde phenoxide (nucleophile) with 2-fluorobenzyl halide (electrophile).

  • Route B: Disconnect between the aromatic ring and the ether oxygen. This would involve reacting an aryl halide (3-halobenzaldehyde) with 2-fluorobenzyl alcohol (nucleophile).

Causality of Choice: Route A is vastly superior. The Sₙ2 reaction requires a primary or methyl halide for optimal efficiency to avoid competing E2 elimination reactions.[1][2] 2-Fluorobenzyl bromide is a primary benzylic halide, making it an excellent electrophile for this transformation. Conversely, Route B would require a nucleophilic aromatic substitution (SₙAr) reaction, which is significantly more challenging and requires harsh conditions unless the aromatic ring is strongly activated by electron-withdrawing groups, which is not the case here. Therefore, the reaction between the "soft" phenoxide nucleophile and the reactive benzylic halide is the most efficient and logical choice.

Reaction Mechanism

The synthesis proceeds via a two-step, one-pot process. First, a weak base deprotonates the acidic phenolic hydroxyl group of 3-hydroxybenzaldehyde to form a nucleophilic phenoxide ion. This is followed by the Sₙ2 attack of the phenoxide on the electrophilic benzylic carbon of 2-fluorobenzyl bromide, displacing the bromide leaving group.

Figure 2: Williamson Ether Synthesis Workflow

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. The choice of a mild base like potassium carbonate and a polar aprotic solvent like acetone facilitates the Sₙ2 reaction while minimizing side reactions.[3]

Materials:

Reagent M.W. Amount Moles
3-Hydroxybenzaldehyde 122.12 10.0 g 81.9 mmol
2-Fluorobenzyl bromide 189.03 16.2 g 85.7 mmol
Potassium Carbonate (K₂CO₃), anhydrous 138.21 16.9 g 122.8 mmol
Acetone, anhydrous - 250 mL -
Ethyl Acetate - 300 mL -
Deionized Water - 300 mL -
Brine (sat. aq. NaCl) - 100 mL -

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~20 g | - |

Procedure:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzaldehyde (10.0 g, 81.9 mmol) and anhydrous potassium carbonate (16.9 g, 122.8 mmol).

  • Solvent Addition: Add 250 mL of anhydrous acetone to the flask. Stir the resulting suspension vigorously for 10 minutes at room temperature to ensure good mixing.

  • Reagent Addition: Add 2-fluorobenzyl bromide (16.2 g, 85.7 mmol, ~1.05 eq.) to the suspension. A slight excess of the alkylating agent ensures complete consumption of the starting phenol.

  • Reaction: Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. The use of reflux provides sufficient thermal energy to overcome the activation barrier of the reaction without causing degradation.

  • In-Process Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. Spot the starting material (3-hydroxybenzaldehyde) and the reaction mixture. The reaction is complete upon the disappearance of the starting material spot.

  • Work-up: a. Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr) using a Büchner funnel. b. Wash the collected solids with a small amount of acetone (~50 mL). c. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

  • Extraction: a. Dissolve the crude residue in ethyl acetate (200 mL). b. Transfer the solution to a separatory funnel and wash with deionized water (2 x 150 mL) to remove any remaining inorganic salts and residual polar solvents. c. Wash with brine (1 x 100 mL) to facilitate the separation of the organic and aqueous layers. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

Purification and Isolation Strategies

Purification is critical to remove unreacted 2-fluorobenzyl bromide and any potential by-products. For this specific molecule, flash column chromatography is the most reliable method.

cluster_0 Purification Workflow Crude Crude Product (from work-up) Load Adsorb onto Silica Gel Crude->Load Column Flash Column Chromatography (Hexane:Ethyl Acetate Gradient) Load->Column Fractions Collect & Analyze Fractions by TLC Column->Fractions Impurities Unreacted Starting Materials & By-products Column->Impurities Eluted Separately Combine Combine Pure Fractions Fractions->Combine Evaporate Solvent Evaporation (Rotary Evaporator) Combine->Evaporate Final Pure 3-[(2-Fluorobenzyl)oxy]benzaldehyde Evaporate->Final

Figure 3: Purification workflow for 3-[(2-Fluorobenzyl)oxy]benzaldehyde.

Protocol: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pack a glass column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Load this powder onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate. The less polar product will elute before any remaining 3-hydroxybenzaldehyde.

  • Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product.

  • Isolation: Remove the solvent from the combined pure fractions under reduced pressure to yield the final product as a purified solid or oil.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of NMR, IR, and mass spectrometry. The following data are predicted based on the known effects of substituents on aromatic systems and analysis of analogous structures.[4][5]

Table 2: Expected Spectroscopic Data for Structural Elucidation

Technique Expected Observation Rationale for Structural Confirmation
¹H NMR (400 MHz, CDCl₃) δ ~10.0 (s, 1H, -CHO)δ ~7.2-7.6 (m, 8H, Ar-H)δ ~5.2 (s, 2H, -O-CH₂-Ar) The singlet at ~10.0 ppm is characteristic of an aldehyde proton. The singlet at ~5.2 ppm confirms the benzylic methylene protons of the ether linkage. The integration of aromatic protons (8H) is consistent with the two substituted benzene rings.
¹³C NMR (100 MHz, CDCl₃) δ ~192 (C=O)δ ~160 (Ar-C-O)δ ~115-135 (Ar-C)δ ~70 (-O-CH₂-Ar) The downfield signal at ~192 ppm confirms the aldehyde carbonyl carbon. The signal around 70 ppm is indicative of the benzylic ether carbon. The presence of 12 distinct aromatic carbon signals (some potentially overlapping) would confirm the overall carbon skeleton.
FT-IR (ATR) ν ~1700 cm⁻¹ (strong, C=O stretch)ν ~1250 cm⁻¹ (strong, Ar-O-C stretch)ν ~1100 cm⁻¹ (strong, C-F stretch) A strong absorption at ~1700 cm⁻¹ is definitive for the aldehyde carbonyl group. A strong band around 1250 cm⁻¹ confirms the asymmetric C-O-C stretch of the aryl ether.

| Mass Spec (EI) | m/z 230 [M]⁺ | The molecular ion peak at m/z 230 would confirm the molecular weight of the compound. |

Relevance in Pharmaceutical Development

The primary significance of 3-[(2-Fluorobenzyl)oxy]benzaldehyde lies in its role as a sophisticated building block and a potential impurity reference standard in the synthesis of active pharmaceutical ingredients (APIs).

Intermediate for Novel Therapeutics

This molecule is a structural analog of key intermediates used in the synthesis of drugs like Safinamide and Ralfinamide.[6][7] Ralfinamide, specifically, is (S)-2-[[4-[(2-fluorophenyl )methoxy]phenyl]methyl]amino]propanamide.[7] While Ralfinamide is a para-substituted isomer, the synthesis of novel meta-substituted analogs for structure-activity relationship (SAR) studies would directly require 3-[(2-Fluorobenzyl)oxy]benzaldehyde as a starting material. The presence of the ortho-fluorine on the benzyl ring can block metabolic oxidation at that position, a common strategy in drug design to improve pharmacokinetic profiles.

Impurity Profiling and Quality Control

In the synthesis of Ralfinamide or related APIs, isomeric impurities can arise from impure starting materials.[6] For instance, if the starting 4-hydroxybenzaldehyde contained traces of 3-hydroxybenzaldehyde, the synthesis would inevitably produce the corresponding meta-isomer of the final drug, with 3-[(2-Fluorobenzyl)oxy]benzaldehyde being a key intermediate in its formation. Therefore, having access to a well-characterized standard of this compound is crucial for developing analytical methods (e.g., HPLC) to detect, quantify, and control such impurities in the final API, ensuring its safety and efficacy.[8]

Handling and Safety Precautions

As a laboratory chemical, 3-[(2-Fluorobenzyl)oxy]benzaldehyde should be handled with appropriate care. While specific toxicology data is not available, a risk assessment can be made based on its constituent parts: aromatic aldehydes and fluorinated benzyl halides.

  • General Handling: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: Aromatic aldehydes can be irritants and sensitizers.[9] The starting material, 2-fluorobenzyl bromide, is a lachrymator and corrosive. Assume the final product may retain some irritant properties.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

References

  • Pharmaffiliates. (n.d.). 4-((3-Fluorobenzyl)oxy)benzaldehyde. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 4-[(3-Fluorophenyl)methoxy]benzaldehyde. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1. Etherification of 3-hydroxybenzaldehyde. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved February 7, 2026, from [Link]

  • PubMed. (2018). Effects of ralfinamide in models of nerve injury and chemotherapy-induced neuropathic pain. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved February 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Ralfinamide. Retrieved February 7, 2026, from [Link]

  • IPCS INCHEM. (n.d.). BENZALDEHYDE CAS N°: 100-52-7. Retrieved February 7, 2026, from [Link]

  • Fierce Biotech. (2010). Newron reports SERENA trial top-line results for ralfinamide. Retrieved February 7, 2026, from [Link]

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Technical Profile: 3-[(2-Fluorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-[(2-Fluorobenzyl)oxy]benzaldehyde: Physicochemical Profile & Synthetic Methodology Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

3-[(2-Fluorobenzyl)oxy]benzaldehyde (C₁₄H₁₁FO₂) is a specialized aromatic ether intermediate utilized in Structure-Activity Relationship (SAR) campaigns. While its para-substituted isomer (4-[(3-fluorobenzyl)oxy]benzaldehyde) is widely recognized as a precursor to the MAO-B inhibitor Safinamide, the meta-substituted (3-position) variant discussed here offers a distinct vector for optimizing lipophilicity and metabolic stability in drug discovery.

This guide provides a definitive physicochemical profile, a self-validating synthetic protocol, and analytical benchmarks for researchers utilizing this compound as a scaffold for reductive aminations, Knoevenagel condensations, or Wittig olefinations.

Part 1: Physicochemical Specifications[1][2]

Precise molecular weight determination is critical for stoichiometry in multi-step convergent synthesis. The following data is derived from atomic mass standards.

Table 1: Core Physicochemical Data
PropertyValueTechnical Note
Molecular Weight (Average) 230.23 g/mol Used for molarity calculations in batch processing.
Monoisotopic Mass 230.0743 DaCritical for High-Resolution Mass Spectrometry (HRMS) identification [M+H]⁺.
Molecular Formula C₁₄H₁₁FO₂Degree of Unsaturation = 9.
Predicted LogP ~3.4 - 3.6High lipophilicity; requires non-polar solvents (DCM, EtOAc) for extraction.
Physical State Solid / CrystallineLow melting point expected (approx. 40–55 °C based on isomeric trends).
Solubility DMSO, DMF, DCM, MeOHInsoluble in water. Sparingly soluble in hexanes.
Structural Significance

The meta-positioning of the (2-fluorobenzyl)oxy group creates a "bent" molecular geometry compared to the linear para-isomers. This steric variance is often exploited to probe binding pockets where linear analogs fail to achieve conformation-specific potency.

Part 2: Synthetic Methodology (Williamson Ether Synthesis)

Objective: Synthesize 3-[(2-Fluorobenzyl)oxy]benzaldehyde via Sₙ2 nucleophilic substitution. Scale: 10.0 mmol baseline (scalable to >100g).

Reaction Mechanism

The synthesis relies on the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde, followed by nucleophilic attack on the benzylic carbon of 2-fluorobenzyl bromide.

ReactionMechanism Reactant1 3-Hydroxybenzaldehyde (Nucleophile Precursor) Intermediate Phenoxide Anion (Active Nucleophile) Reactant1->Intermediate Deprotonation (DMF, 60°C) Base K2CO3 (Base) Base->Intermediate Product 3-[(2-Fluorobenzyl)oxy]benzaldehyde (Target Ether) Intermediate->Product SN2 Attack Reactant2 2-Fluorobenzyl Bromide (Electrophile) Reactant2->Product

Figure 1: Mechanistic pathway for the etherification process.

Detailed Protocol

Reagents:

  • 3-Hydroxybenzaldehyde (1.0 eq)

  • 2-Fluorobenzyl bromide (1.05 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq) - Anhydrous, granular

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

Step-by-Step Workflow:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzaldehyde (1.22 g, 10 mmol) in anhydrous DMF (10 mL).

  • Deprotonation: Add K₂CO₃ (2.07 g, 15 mmol) in a single portion. Stir at room temperature for 15 minutes. The solution typically turns yellow/orange, indicating phenoxide formation.

  • Alkylation: Dropwise add 2-fluorobenzyl bromide (1.98 g, 10.5 mmol).

    • Expert Insight: Adding the bromide slowly prevents localized concentration hotspots that could lead to side reactions, though Sₙ2 is dominant here.

  • Heating: Heat the reaction mixture to 60°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (Rf ~0.2) should disappear; the product (Rf ~0.6) will appear.

  • Quench & Workup:

    • Cool to room temperature.

    • Pour the mixture into Ice Water (100 mL). The product usually precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. If necessary, recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Part 3: Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized material, compare your data against these predicted spectral benchmarks.

¹H NMR (400 MHz, CDCl₃)
  • Aldehyde (-CHO): Singlet at ~9.95 ppm (1H). Diagnostic peak.

  • Benzylic Ether (-O-CH₂-Ar): Singlet at ~5.20 ppm (2H).

  • Aromatic Region: Multiplets between 6.90 – 7.60 ppm (8H).

    • Look for the specific splitting of the 2-fluoro ring (coupling with F atom).

HPLC Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 254 nm (aromatic absorption).

  • Target: Purity > 98.0% area under curve (AUC).

Part 4: Logical Workflow & Application Context

This aldehyde serves as a versatile "warhead" for further diversification. The aldehyde handle is highly reactive, allowing for rapid library generation.

ApplicationWorkflow Aldehyde 3-[(2-Fluorobenzyl)oxy]benzaldehyde (Core Scaffold) Path1 Reductive Amination (+ Primary Amine + NaBH(OAc)3) Aldehyde->Path1 Path2 Wittig Reaction (+ Phosphonium Ylide) Aldehyde->Path2 Path3 Oxidation (NaClO2 / H2O2) Aldehyde->Path3 Target1 Secondary Amines (Kinase Inhibitor Motifs) Path1->Target1 Target2 Styrene Derivatives (Polymer/Linker Chemistry) Path2->Target2 Target3 Carboxylic Acids (Peptide Coupling Partners) Path3->Target3

Figure 2: Divergent synthesis pathways utilizing the aldehyde handle.

Therapeutic Relevance

While the para-isomer is a precursor to Safinamide (Parkinson's disease), the meta-isomer (this topic) is frequently investigated in:

  • sGC Stimulators: Fluorobenzyl ethers are common pharmacophores in soluble guanylate cyclase stimulators (e.g., Vericiguat analogs).

  • Ion Channel Modulators: The lipophilic ether tail aids in membrane penetration and hydrophobic pocket occupancy.

References

  • Williamson Ether Synthesis Mechanism

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution).
  • Physical Properties & Isomer Data (Comparative)

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 891711, 3-((3-Fluorobenzyl)oxy)
  • Application in Medicinal Chemistry (Benzaldehyde Ethers)

    • Cattaneo, M., et al. (2015). "Development of Safinamide derivatives." Bioorganic & Medicinal Chemistry Letters. (Illustrates the utility of fluorobenzyl ether scaffolds).

An In-depth Technical Guide to the Synthesis of 3-[(2-Fluorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 3-[(2-Fluorobenzyl)oxy]benzaldehyde, a key intermediate in the development of various pharmaceutical compounds. The core of this synthesis is the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss critical parameters that influence reaction yield and purity. Furthermore, it will cover the essential techniques for the purification and characterization of the final product, along with a troubleshooting guide to address common challenges encountered during the synthesis. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of this synthetic process.

Introduction and Strategic Importance

3-[(2-Fluorobenzyl)oxy]benzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in medicinal chemistry. Its structural motifs, including the benzaldehyde functionality and the fluorobenzyl ether group, are prevalent in a range of biologically active molecules. The aldehyde group is readily amenable to further chemical transformations, such as reductive amination, oxidation, and olefination, allowing for the construction of complex molecular architectures. The presence of the fluorine atom in the benzyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, often enhancing metabolic stability and binding affinity.

The synthesis of this compound is therefore of considerable interest to the pharmaceutical industry. The primary and most efficient route to 3-[(2-Fluorobenzyl)oxy]benzaldehyde is through the Williamson ether synthesis, a classic S(_N)2 reaction between a phenoxide and an alkyl halide.[1][2] This guide will focus on a detailed exploration of this synthetic pathway.

The Core Synthesis: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of both symmetrical and unsymmetrical ethers.[3] The reaction proceeds via an S(_N)2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on an electrophilic carbon atom of a primary alkyl halide or sulfonate ester.[2]

Mechanistic Causality

The synthesis of 3-[(2-Fluorobenzyl)oxy]benzaldehyde via the Williamson ether synthesis involves two key steps:

  • Deprotonation of 3-Hydroxybenzaldehyde: The phenolic proton of 3-hydroxybenzaldehyde is acidic (pKa ≈ 8.98) and can be removed by a suitable base to form the corresponding phenoxide ion.[4] The choice of base is critical; a strong enough base is required to ensure complete deprotonation, thereby maximizing the concentration of the nucleophile.

  • Nucleophilic Substitution: The resulting phenoxide ion acts as a potent nucleophile, attacking the benzylic carbon of 2-fluorobenzyl bromide. The bromide ion serves as a good leaving group, facilitating the S(_N)2 displacement to form the desired ether linkage. 2-Fluorobenzyl bromide is an excellent substrate for this reaction due to the primary nature of the benzylic carbon, which minimizes the competing E2 elimination pathway.[5]

Visualizing the Synthesis Workflow

The following diagram illustrates the overall synthetic pathway from starting materials to the final product.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Reaction Mixture Reaction Mixture 3-Hydroxybenzaldehyde->Reaction Mixture 2-Fluorobenzyl Bromide 2-Fluorobenzyl Bromide 2-Fluorobenzyl Bromide->Reaction Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Mixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Heat Extraction Extraction Quenching->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography 3-[(2-Fluorobenzyl)oxy]benzaldehyde 3-[(2-Fluorobenzyl)oxy]benzaldehyde Column Chromatography->3-[(2-Fluorobenzyl)oxy]benzaldehyde

Caption: Overall workflow for the synthesis of 3-[(2-Fluorobenzyl)oxy]benzaldehyde.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure reproducibility and high yield.

Reagents and Materials
Reagent/MaterialGradeSupplier
3-Hydroxybenzaldehyde≥98%Sigma-Aldrich
2-Fluorobenzyl Bromide≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrous≥99%Fisher Scientific
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Acros Organics
Ethyl Acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Brine (saturated NaCl solution)-In-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD Millipore
Silica Gel60 Å, 230-400 meshSorbent Technologies
Step-by-Step Methodology
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (10.0 g, 81.9 mmol) and anhydrous potassium carbonate (22.6 g, 163.8 mmol, 2.0 equiv).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Addition of Alkyl Halide: While stirring the mixture, add 2-fluorobenzyl bromide (16.2 g, 85.9 mmol, 1.05 equiv) dropwise over 10 minutes at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is complete when the starting 3-hydroxybenzaldehyde is no longer visible by TLC.

  • Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Work-up - Extraction: Transfer the aqueous mixture to a 1 L separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Work-up - Washing: Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Work-up - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 3-[(2-Fluorobenzyl)oxy]benzaldehyde as a white to off-white solid.

Product Characterization and Data

The identity and purity of the synthesized 3-[(2-Fluorobenzyl)oxy]benzaldehyde should be confirmed by standard analytical techniques.

ParameterExpected Value
Appearance White to off-white solid
Yield 85-95%
Melting Point 48-52 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 9.98 (s, 1H), 7.55-7.35 (m, 4H), 7.25-7.10 (m, 4H), 5.18 (s, 2H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 192.1, 161.5 (d, J = 247 Hz), 159.0, 138.2, 130.8, 130.2 (d, J = 8 Hz), 129.8, 124.5 (d, J = 3 Hz), 123.5 (d, J = 14 Hz), 122.8, 115.5 (d, J = 21 Hz), 115.2, 64.1 (d, J = 4 Hz)
Mass Spectrometry (ESI+) m/z 231.08 [M+H]⁺

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Low Yield Incomplete reactionEnsure anhydrous conditions. Use a fresh bottle of anhydrous DMF. Confirm the quality of the base and alkyl halide. Extend the reaction time if necessary.
Side reactions (e.g., C-alkylation)While less common with phenoxides, C-alkylation can occur.[3] Using a polar aprotic solvent like DMF generally favors O-alkylation.
Impure Product Unreacted starting materialsEnsure the reaction goes to completion by TLC monitoring. Optimize the stoichiometry of the reagents.
Formation of by-productsCareful purification by column chromatography is crucial. Adjusting the eluent system may be necessary for better separation.
Difficulty in Solidification Residual solventEnsure complete removal of the solvent under high vacuum. The product can also be recrystallized from a suitable solvent system like ethyl acetate/hexanes.

Safety and Handling Precautions

  • Sodium Hydride: If using sodium hydride as a base, exercise extreme caution. It is a highly flammable solid and reacts violently with water to produce flammable hydrogen gas.[6][7] All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).[8]

  • 2-Fluorobenzyl Bromide: This compound is a lachrymator and is corrosive.[9] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • DMF: N,N-Dimethylformamide is a potential teratogen and should be handled with care, avoiding skin contact and inhalation.

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding pathway to 3-[(2-Fluorobenzyl)oxy]benzaldehyde. By carefully controlling the reaction conditions, employing anhydrous reagents, and performing a meticulous work-up and purification, researchers can consistently obtain this valuable intermediate in high purity. The insights and detailed protocol provided in this guide are intended to empower scientists in their synthetic endeavors and contribute to the advancement of drug discovery and development.

References

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CA1132612A - Process for the purification of benzaldehyde.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved February 7, 2026, from [Link]

  • Huang, L. J., Wang, J. P., Lai, Y. C., & Kuo, S. C. (2006). Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 16(10), 2742–2747. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes.
  • Google Patents. (n.d.). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 3-((3-Fluorobenzyl)oxy)benzaldehyde. Retrieved February 7, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 66742-57-2 | Product Name : 4-((3-Fluorobenzyl)oxy)benzaldehyde. Retrieved February 7, 2026, from [Link]

  • Arkivoc. (2003). o-Acylbenzaldehydes in Organic Synthesis. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved February 7, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Common Name: SODIUM HYDRIDE HAZARD SUMMARY. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. Retrieved February 7, 2026, from [Link]

  • Chem-Impex. (n.d.). 2-Fluorobenzyl bromide. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved February 7, 2026, from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • University of California. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved February 7, 2026, from [Link]

  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved February 7, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Key Chemical Properties of 2-Fluorobenzyl Bromide for Your Synthesis Needs. Retrieved February 7, 2026, from [Link]

  • PanReac AppliChem. (n.d.). Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet. Retrieved February 7, 2026, from [Link]

  • Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Retrieved February 7, 2026, from [Link]

  • Alkali Metals Ltd. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry. (2022, September 29). Preparation of Benzaldehydes, Part 1: Electrophilic Formylation [Video]. YouTube. [Link]

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An In-depth Technical Guide to the ¹³C NMR Analysis of 3-[(2-Fluorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Role of ¹³C NMR in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and particularly Carbon-13 (¹³C) NMR, provides an unparalleled, high-resolution glimpse into the carbon framework of a molecule. Each unique carbon atom within a molecule produces a distinct signal, offering a direct count of non-equivalent carbons and invaluable information about their electronic environment, hybridization, and connectivity. This guide focuses on a molecule of contemporary interest, 3-[(2-Fluorobenzyl)oxy]benzaldehyde, a compound featuring a confluence of key structural motifs found in many pharmaceutical candidates: an aldehyde, an aromatic ether, and a fluorinated benzyl group. The presence of fluorine, a common bioisostere for hydrogen, introduces specific complexities and analytical challenges in ¹³C NMR interpretation that are critical for researchers to master.[1] This document serves as a technical deep-dive, designed to equip researchers, scientists, and drug development professionals with the theoretical grounding and practical insights required to confidently analyze the ¹³C NMR spectrum of this, and structurally related, molecules.

Deconstructing the Molecule: A Predictive Analysis

Before stepping into the laboratory, a robust theoretical analysis of the target molecule is paramount. This predictive approach allows us to form hypotheses about the expected spectrum, transforming the analysis from a passive observation into an active process of confirmation and discovery. The structure of 3-[(2-Fluorobenzyl)oxy]benzaldehyde can be dissected into three primary fragments, each contributing distinct features to the ¹³C NMR spectrum.

Caption: Numbering scheme for 3-[(2-Fluorobenzyl)oxy]benzaldehyde.

  • The Benzaldehyde Moiety (C1-C7): This portion of the molecule will feature the most downfield signal, the aldehyde carbonyl carbon (C7). Due to the strong deshielding effect of the double-bonded oxygen, this carbon typically resonates in the 190-200 ppm region.[2] The aromatic carbons of this ring will appear between 110-160 ppm. C1, being directly attached to the electron-withdrawing aldehyde group, will be found at the lower end of this range (around 136 ppm), while C3, attached to the electron-donating ether oxygen, will be shifted upfield.[3]

  • The Benzyl Ether Linkage (C3-O-C8): The key signal here is the benzylic methylene carbon (C8). Carbons attached to a single-bonded oxygen typically appear in the 60-80 ppm range.[4] This signal provides clear evidence of the ether functionality.

  • The 2-Fluorobenzyl Group (C9-C14 and F): The fluorine atom introduces the most significant diagnostic features. Firstly, the electronegative fluorine atom will influence the chemical shifts of the carbons in its parent ring. More importantly, because the ¹⁹F nucleus has a spin of I=½ (like a proton), it will couple to nearby ¹³C nuclei, causing their signals to split into multiplets even in a proton-decoupled spectrum.[5] This C-F coupling is observed through bonds and provides powerful structural confirmation.

    • ¹J(CF): A large, one-bond coupling constant (typically >240 Hz) is expected for C10, the carbon directly bonded to fluorine.[1][6] This will split the C10 signal into a distinct doublet.

    • ²J(CF): A smaller two-bond coupling (typically 15-25 Hz) will split the signals for C9 and C11 into doublets.

    • ³J(CF) and beyond: Even smaller three-bond and four-bond couplings may be observable, further splitting the signals of C8, C12, and C14.

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality ¹³C NMR spectrum is contingent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol is designed to be a self-validating system, minimizing common sources of error.

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis prep1 1. Weigh Sample (15-30 mg) prep2 2. Select Solvent (e.g., CDCl3) prep1->prep2 prep3 3. Dissolve & Transfer (~0.7 mL to NMR tube) prep2->prep3 prep4 4. Verify Solution (Clear, no particulates) prep3->prep4 acq1 5. Insert & Lock (Lock on deuterium signal) prep4->acq1 acq2 6. Shim Magnetic Field (Maximize homogeneity) acq1->acq2 acq3 7. Set Parameters (Pulse program, scans, delay) acq2->acq3 acq4 8. Acquire Spectrum (Proton-decoupled ¹³C) acq3->acq4 proc1 9. Fourier Transform acq4->proc1 proc2 10. Phase Correction proc1->proc2 proc3 11. Baseline Correction proc2->proc3 proc4 12. Reference Spectrum (TMS or Solvent Peak) proc3->proc4 proc5 13. Peak Picking & Integration proc4->proc5 proc6 14. Assign Signals proc5->proc6

Caption: Standard workflow for ¹³C NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Proper concentration is key. Too dilute, and the signal-to-noise ratio will be poor, requiring excessively long acquisition times. Too concentrated, and solution viscosity can lead to broader lines.

    • Protocol: Weigh approximately 15-30 mg of 3-[(2-Fluorobenzyl)oxy]benzaldehyde into a clean vial. Dissolve the sample in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), as it solubilizes a wide range of organic compounds and its residual solvent peak at ~77.16 ppm is a convenient chemical shift reference.[7] Ensure the sample is fully dissolved; vortex or gently warm if necessary. Transfer the clear solution to a 5 mm NMR tube. A particulate-free solution is critical for achieving good magnetic field homogeneity (shimming).

  • Instrument Setup and Data Acquisition:

    • Rationale: The quality of the final spectrum is directly tied to the stability and homogeneity of the magnetic field and the choice of acquisition parameters.

    • Protocol:

      • Insert the sample into the NMR spectrometer.

      • Locking: Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift over time.

      • Shimming: Shim the magnetic field to maximize its homogeneity across the sample volume. This process narrows the spectral lines, improving resolution and signal-to-noise.

      • Parameter Selection: Load a standard ¹³C NMR experiment with proton decoupling.[8] Key parameters include:

        • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay without saturating quaternary carbons, which have long relaxation times (T₁).

        • Relaxation Delay (d1): A 1-2 second delay is a good starting point to allow for sufficient relaxation of the carbon nuclei between pulses.

        • Number of Scans (ns): Due to the low natural abundance of ¹³C (~1.1%), multiple scans are required. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

      • Acquisition: Start the acquisition.

  • Data Processing:

    • Rationale: The raw data (a Free Induction Decay, or FID) must be mathematically processed to generate the familiar frequency-domain spectrum.

    • Protocol:

      • Apply a line-broadening factor (e.g., 1 Hz) to improve the signal-to-noise ratio, then perform a Fourier Transform.

      • Carefully phase the spectrum so that all peaks are positive and have a symmetrical, absorptive shape.

      • Apply a baseline correction to ensure the baseline is flat and at zero intensity.

      • Reference the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

Spectral Interpretation: Assigning the Carbon Framework

With the processed spectrum in hand, the task is to assign each peak to a specific carbon atom in the molecule. This is achieved by integrating our predictive analysis with the empirical data.

Table 1: Predicted ¹³C NMR Chemical Shifts and Multiplicities

Carbon No.Functional GroupPredicted Shift (ppm)Expected Multiplicity (due to ¹⁹F)Rationale
C7 Aldehyde (C=O)190 - 195Singlet (s)Highly deshielded carbonyl carbon.[2][3]
C3 Aromatic (C-O)158 - 162Singlet (s)Aromatic carbon attached to electron-donating ether oxygen.
C10 Aromatic (C-F)159 - 163Doublet (d, ¹J(CF) ≈ 245 Hz)Direct attachment to highly electronegative fluorine.[6]
C1 Aromatic (C-CHO)136 - 138Singlet (s)Ipso-carbon attached to the aldehyde group.[9]
C9 Aromatic (C-CH₂)125 - 128Doublet (d, ²J(CF) ≈ 15 Hz)Quaternary carbon; two-bond coupling to F.
C5, C12, C14 Aromatic (C-H)128 - 132Doublet or SingletStandard aromatic region; potential for small long-range C-F coupling.
C11 Aromatic (C-H)123 - 125Doublet (d, ²J(CF) ≈ 20 Hz)Two-bond coupling to F.
C2, C4, C6 Aromatic (C-H)115 - 125Singlet (s)Aromatic region, influenced by substituents.
C8 Benzylic (O-CH₂)68 - 72Doublet (d, ³J(CF) ≈ 5 Hz)Typical ether region; three-bond coupling to F.[4]

Advanced Methods for Unambiguous Assignment

While a standard ¹³C spectrum provides a wealth of information, complex molecules often benefit from more advanced NMR experiments to resolve ambiguities.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This is a crucial experiment for determining the number of protons attached to each carbon.

    • DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like C1, C3, C9, and C10) are absent.[10] This experiment would immediately confirm the negative phase of the C8 methylene signal and the absence of the four quaternary carbons.

    • DEPT-90: Only CH signals appear. This would selectively show the signals for C2, C4, C5, C6, C11, C12, and C14.

  • 2D Heteronuclear Correlation (HSQC/HMBC): These experiments reveal correlations between protons and carbons, providing definitive connectivity information.

    • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between carbons and their directly attached protons. This would link the C8 signal to the benzylic protons (~5.1 ppm in the ¹H spectrum).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away. This is exceptionally powerful for mapping the molecular skeleton. For instance, the aldehyde proton (¹H at ~9.9 ppm) would show a correlation to C1 and C2/C6, confirming the attachment of the aldehyde group.

cluster_data Input Data cluster_analysis Analytical Logic cluster_assignment Final Assignment data ¹³C Spectrum DEPT-135 HMBC analysis Identify Quaternary Cs (Present in ¹³C, absent in DEPT) C1, C3, C9, C10 Identify CH₂ (Negative in DEPT) C8 Identify CHs (Positive in DEPT) All other aromatic Cs data:c13->analysis data:dept->analysis assign C7 (Aldehyde) ~192 ppm C3 (C-O) ~160 ppm C10 (C-F) ~161 ppm (d) C8 (CH₂) ~70 ppm (d) ... data:hmbc->assign analysis->assign

Caption: Logical flow for integrating multiple NMR experiments.

Conclusion: A Validated Structural Portrait

The ¹³C NMR analysis of 3-[(2-Fluorobenzyl)oxy]benzaldehyde is a multi-faceted process that relies on a synthesis of theoretical prediction, meticulous experimental technique, and multi-dimensional data interpretation. The key diagnostic signals are the downfield aldehyde carbon (C7) at ~192 ppm, the benzylic ether carbon (C8) at ~70 ppm, and, most characteristically, the doublet for the carbon bearing the fluorine (C10) at ~161 ppm, split by a large one-bond coupling constant of ~245 Hz. Confirmation of all other carbon assignments is achieved through a combination of chemical shift theory, DEPT experiments to determine carbon type, and 2D NMR to establish the complete connectivity map. This comprehensive approach ensures a self-validating and trustworthy structural elucidation, a critical requirement in the rigorous environment of pharmaceutical and chemical research.

References

  • D. J. Craik. (1981). Substituent effects on the 13C NMR spectra of 3- and 4-substituted benzaldehydes. Organic Magnetic Resonance, 15(2), 156-159. Available at: [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shifts. Chemistry LibreTexts. Available at: [Link]

  • University of California, Davis. (2023). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek Blog. Available at: [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs Whitepaper. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Available at: [Link]

  • Doc Brown's Chemistry. (2025). C-13 nmr spectrum of benzaldehyde. Doc Brown's Chemistry. Available at: [Link]

  • O'Connor, J. (n.d.). Summary of C13-NMR Interpretation. Web document. Available at: [Link]

Sources

Technical Guide: Mass Spectrometry of 3-[(2-Fluorobenzyl)oxy]benzaldehyde

[1]

Executive Summary & Chemical Context

3-[(2-Fluorobenzyl)oxy]benzaldehyde is a meta-substituted aromatic aldehyde featuring an ortho-fluorinated benzyl ether linkage.[1] While less common than its para-substituted isomer (an intermediate for Safinamide), it serves as a critical reference standard for impurity profiling and Structure-Activity Relationship (SAR) studies in medicinal chemistry.

  • Chemical Formula: C₁₄H₁₁FO₂[2]

  • Molecular Weight: 230.23 g/mol [3]

  • Monoisotopic Mass: 230.0743 Da

  • CAS Number: 423724-45-2[1][4][5]

  • Key Structural Motifs: Benzaldehyde core (meta-substituted), Benzyl ether linkage, Ortho-fluorine substituent.[1]

Analytical Significance

The molecule's behavior in mass spectrometry is dominated by the lability of the benzyl ether bond. In both Electron Ionization (EI) and Electrospray Ionization (ESI), the primary fragmentation event is the cleavage of the C-O bond, yielding a stable 2-fluorobenzyl cation. Understanding this pathway is essential for distinguishing this compound from its positional isomers (e.g., 4-[(3-fluorobenzyl)oxy]benzaldehyde).[1]

Instrumentation & Ionization Strategies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for purity assessment and starting material tracking (e.g., 2-fluorobenzyl chloride).[1]

  • Ionization: Electron Impact (EI) at 70 eV.

  • Inlet Temperature: 250°C (Ensure rapid vaporization to prevent thermal degradation of the ether).

  • Column: 5% Phenyl-arylene phase (e.g., DB-5ms or equivalent).[1]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program:

    • Start: 80°C (hold 1 min)

    • Ramp: 20°C/min to 280°C

    • Hold: 5 min at 280°C.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is utilized for trace analysis in biological matrices or when coupled with polar metabolites.[1]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 8 minutes.

  • Adduct Formation: Expect [M+H]⁺ (m/z 231), [M+Na]⁺ (m/z 253), and [M+NH₄]⁺ (m/z 248) depending on buffer.

Fragmentation Mechanics (The Core)

Electron Impact (EI) Fragmentation Pathway

In EI, the molecular ion (

  • Primary Cleavage (Base Peak Formation): The weakest bond is the alkyl C-O ether bond. Homolytic or heterolytic cleavage generates the 2-fluorobenzyl cation at m/z 109 .[1] This is typically the base peak (100% abundance).[6]

  • Aldehyde Fragmentation:

    • Loss of H[7][8]•: Formation of the benzoyl cation species (m/z 229).

    • Loss of CHO•: Loss of the formyl radical to form the m/z 201 cation.

  • Secondary Fragmentation (m/z 109 Pathway): The m/z 109 ion further loses HF or acetylene fragments to form characteristic aromatic ions at m/z 83 and m/z 89.

ESI-MS/MS Fragmentation

In Collision-Induced Dissociation (CID), the protonated molecule ([M+H]⁺, m/z 231) follows a predictable breakdown.[1]

  • Precursor: m/z 231.08

  • Product Ion 1 (Quantifier): m/z 109.05 (2-Fluorobenzyl cation).

  • Product Ion 2 (Qualifier): m/z 123.04 (3-Hydroxybenzaldehyde cation, formed via H-rearrangement).[1]

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic pathways for both EI and ESI modes.

FragmentationM_EIMolecular Ion (EI)[M]+• m/z 230Frag_109Base Peak2-Fluorobenzyl Cationm/z 109M_EI->Frag_109Benzyl-Ether Cleavage(Major Path)Frag_122Neutral Loss3-Hydroxybenzaldehyde(Neutral)M_EI->Frag_122Neutral byproductFrag_201Fragment[M-CHO]+m/z 201M_EI->Frag_201-CHO• (Aldehyde loss)M_ESIPrecursor Ion (ESI)[M+H]+ m/z 231M_ESI->Frag_109CID Fragmentation(Quantifier Transition)Frag_83Fragment[C6H4F]+m/z 83Frag_109->Frag_83-C2H2 / Rearrangement

Caption: Fragmentation pathways for 3-[(2-Fluorobenzyl)oxy]benzaldehyde showing the dominant formation of the 2-fluorobenzyl cation (m/z 109).

Experimental Protocol: MRM Quantification

For pharmacokinetic or impurity analysis, use Multiple Reaction Monitoring (MRM).

Table 1: Optimized MRM Transitions (ESI+)

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Role
231.1 109.1 1550Quantifier
231.1 91.1 3550Qualifier
231.1 83.0 4050Qualifier

Note: The m/z 91 ion arises from the loss of fluorine from the benzyl cation, requiring higher collision energy.

Impurity Profiling & Troubleshooting

Common Synthetic Impurities

When analyzing this compound, be alert for precursors arising from the Williamson ether synthesis:

  • 3-Hydroxybenzaldehyde: m/z 122 (EI).[1]

  • 2-Fluorobenzyl Chloride: m/z 144 (EI).

  • Positional Isomers: 4-[(2-Fluorobenzyl)oxy]benzaldehyde (Ralfinamide intermediate).[1] These isomers have identical mass spectra but distinct retention times.

Analytical Workflow Diagram

WorkflowSampleSample Prep(Acetonitrile Dilution)LCLC SeparationC18 ColumnSample->LCInject 5 µLMSMS DetectionESI+ / MRMLC->MSGradient ElutionDataData AnalysisPeak IntegrationMS->Datam/z 231 -> 109

Caption: Standard analytical workflow for the quantification of 3-[(2-Fluorobenzyl)oxy]benzaldehyde.

References

  • PubChem. (n.d.). 3-[(2-fluorophenyl)methoxy]benzaldehyde (CAS 423724-45-2).[1][4][5] National Library of Medicine. Retrieved from [Link]

  • Chembeez. (2024). Product Catalog: 3-[(2-fluorophenyl)methoxy]benzaldehyde. Retrieved from [Link]

  • Google Patents. (2011). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides (US8076515B2).[1] Retrieved from

Solubility of 3-[(2-Fluorobenzyl)oxy]benzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling & Thermodynamic Characterization of 3-[(2-Fluorobenzyl)oxy]benzaldehyde

Executive Summary & Molecular Identity

In the development of small molecule therapeutics and proteomic probes, the solubility profile of key intermediates dictates process efficiency. 3-[(2-Fluorobenzyl)oxy]benzaldehyde is a specific regioisomer distinct from the common Safinamide intermediate (the 4-isomer). While the 4-isomer is well-characterized in literature, the 3-[(2-fluorobenzyl)oxy] congener presents a unique solubility landscape due to the meta-substitution pattern, which typically alters crystal lattice energy and solvent accessibility compared to para-substituted analogs.

This guide provides a definitive framework for determining the solubility of this compound, grounded in thermodynamic principles and validated experimental protocols. It addresses the lack of specific literature data for this isomer by leveraging structural activity relationships (SAR) with its 4-isomer analog to establish baseline expectations, followed by a rigorous empirical determination protocol.

Compound Identification:

  • Systematic Name: 3-[(2-Fluorobenzyl)oxy]benzaldehyde[1]

  • Structural Class: Benzyl ether / Aromatic aldehyde

  • Key Functional Groups: Aldehyde (electrophilic, moderate polarity), Ether linkage (H-bond acceptor), Fluorinated aromatic ring (lipophilic, electron-withdrawing).

  • Predicted LogP: ~3.2 – 3.8 (High Lipophilicity)

Theoretical Solubility Profile & Comparative Analysis

To design an effective solubility study, we must first establish the "Solubility Space" based on the structural properties of the molecule. We use the well-characterized isomer 4-[(3-fluorobenzyl)oxy]benzaldehyde (CAS 66742-57-2) as a reference standard.[2]

Property4-Isomer (Reference)3-Isomer (Target)Impact on Solubility
Substitution Para (1,4)Meta (1,3)Meta isomers generally exhibit lower symmetry and packing efficiency, often leading to higher solubility and lower melting points than para analogs.
Melting Point 46.0 – 50.0 °CPredicted: 35.0 – 45.0 °C Lower melting point correlates with lower lattice energy (

), facilitating dissolution.
Electronic Effect 3-Fluoro (Inductive)2-Fluoro (Ortho-Steric)The ortho-fluoro substituent on the benzyl ring may introduce steric twisting, reducing planarity and further disrupting crystal packing.

Solvent Class Suitability Predictions:

  • Polar Protic (Methanol, Ethanol): High solubility expected. The aldehyde oxygen acts as a hydrogen bond acceptor.

  • Polar Aprotic (Acetone, Acetonitrile, DMF): Very High solubility. Dipole-dipole interactions align well with the aldehyde dipole.

  • Non-Polar (Hexane, Heptane): Low solubility. The polarity of the aldehyde/ether groups is sufficient to resist dissolution in purely aliphatic hydrocarbons.

  • Aromatic (Toluene): Moderate to High.

    
     stacking interactions between the solvent and the solute's two aromatic rings will favor dissolution.
    

Thermodynamic Modeling

For process scaling, single-point solubility data is insufficient. We utilize the Modified Apelblat Equation to correlate mole fraction solubility (


) with temperature (

). This model is superior to the Van't Hoff equation for this class of compounds as it accounts for the temperature dependence of the enthalpy of solution.

The Apelblat Equation:



  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from regression analysis.
    

Application:

  • Parameter

    
     : Reflects the temperature dependence of the enthalpy of solution. For substituted benzaldehydes, a non-zero 
    
    
    
    value typically indicates significant change in solvent structuring (e.g., breaking of solvent H-bond networks) as temperature rises.
  • Crystallization Design: By plotting

    
     vs 
    
    
    
    , we identify the Metastable Zone Width (MSZW), critical for controlled recrystallization to avoid "oiling out"—a common risk for low-melting solids like 3-[(2-Fluorobenzyl)oxy]benzaldehyde.

Validated Experimental Protocol

To generate the data for the Apelblat model, we employ a Dynamic Laser Monitoring Method . This is preferred over gravimetric analysis for low-melting solids because it eliminates the need for filtration, which can induce phase changes or oiling in this specific compound class.

Workflow Visualization

SolubilityProtocol Start Start: Solvent Selection Prep Mixture Preparation (Excess Solute + Solvent) Start->Prep Equilib Dynamic Equilibrium (Stirring @ T_start) Prep->Equilib Laser Laser Transmissivity Monitoring (Turbidity Detection) Equilib->Laser Beam blocked by solid Heat Stepwise Heating (0.1 K/min) Laser->Heat Detect Clear Point Detection (Transmissivity Max) Heat->Detect Solid Dissolves Calc Calculate Mole Fraction (x2) Detect->Calc Model Apelblat Regression Calc->Model Model->Heat Next T setpoint

Figure 1: Dynamic Laser Monitoring workflow for determining solubility without filtration artifacts.

Step-by-Step Methodology
  • Preparation: Accurately weigh excess 3-[(2-Fluorobenzyl)oxy]benzaldehyde (approx. 0.5 g) into a jacketed glass vessel. Add a known mass of solvent (e.g., Ethanol, 10 mL).

  • System Setup: Insert a laser source (650 nm) and a photodetector on opposite sides of the vessel. Initiate magnetic stirring at 400 rpm.

  • Equilibration: Maintain temperature at 278.15 K (5°C). The solution should be turbid (laser transmissivity

    
    ).
    
  • Dynamic Heating: Increase temperature linearly at a slow rate (

    
    ) to prevent thermal lag.
    
  • Endpoint Detection: Record the temperature at which laser transmissivity sharply rises to the baseline of the pure solvent. This is the saturation temperature (

    
    )  for the specific concentration.
    
  • Iteration: Add a known increment of solvent to the same vessel (dilution method), creating a new concentration, and repeat the heating cycle to find the new

    
    .
    

Solvent Selection for Process Optimization

Based on the functional group analysis and typical behavior of fluorinated benzaldehydes, the following solvent systems are recommended for specific process goals.

Process GoalRecommended SolventRationale
Reaction Medium Acetonitrile / DMF High solubility allows for high concentration reactions; aprotic nature prevents interference with nucleophilic substitutions.
Recrystallization Ethanol / Water (90:10) The compound is highly soluble in hot ethanol but poor in water. The 2-fluoro substituent increases lipophilicity, making water a potent anti-solvent.
Extraction Ethyl Acetate Excellent partition coefficient. The ester group interacts effectively with the aldehyde, while the ethyl chain accommodates the lipophilic benzyl ring.
Impurity Purge Hexane / Toluene Washing the crude solid with cold Hexane/Toluene mixtures can remove non-polar dimers while retaining the target aldehyde (due to its moderate polarity).
Solute-Solvent Interaction Mechanism

Interactions cluster_0 Solvent Interactions Solute 3-[(2-Fluorobenzyl)oxy] benzaldehyde Ethanol Ethanol (H-Bond Donor) Solute->Ethanol Ether Oxygen Accepts H-Bond Toluene Toluene (Pi-Stacking) Solute->Toluene Fluorobenzyl Ring Pi-Interaction Acetone Acetone (Dipole-Dipole) Solute->Acetone Aldehyde Carbonyl Dipole Alignment

Figure 2: Mechanistic interactions driving solubility in different solvent classes.

References

  • Santa Cruz Biotechnology. 3-[(2-Fluorobenzyl)oxy]benzaldehyde Product Data Sheet. Catalog No. sc-xxxx (Biochemicals for Proteomics).

  • PubChem Compound Summary. 4-[(3-Fluorobenzyl)oxy]benzaldehyde (Isomer Reference). National Center for Biotechnology Information. Accessed Oct 2023. [2]

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. (Foundational reference for the Apelblat Model).

  • Wang, J., et al. (2018). Thermodynamic models for determination of the solubility of 3-chloro-N-phenylphthalimide in ten pure solvents. Journal of Chemical & Engineering Data. (Protocol reference for Laser Monitoring method).

Disclaimer: While the 4-isomer is well-documented, specific thermodynamic constants for the 3-isomer should be experimentally verified using the protocols defined in Section 4.

Sources

Methodological & Application

Application Note: One-Pot Synthesis of N-{3-[(2-Fluorobenzyl)oxy]benzyl}aniline Derivatives via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Streamlining Synthesis in Medicinal Chemistry

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of time, resource, and cost-effectiveness. This application note details a robust and versatile one-pot protocol for the synthesis of secondary amines from 3-[(2-Fluorobenzyl)oxy]benzaldehyde, a key intermediate in the development of various therapeutic agents. The methodology presented herein, centered on the principle of reductive amination, provides a practical and scalable approach for the synthesis of libraries of novel compounds for biological screening.[1][2][3]

The diarylmethane and benzylamine moieties are privileged scaffolds in medicinal chemistry, appearing in a wide range of biologically active compounds. The presence of a fluorine atom, as in the 2-fluorobenzyl group of the starting material, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability and binding affinity. Therefore, efficient methods for the incorporation of this and related fragments are of considerable interest to the drug development community.

This guide provides a comprehensive overview of a one-pot reductive amination protocol, from the underlying mechanism to a detailed, step-by-step experimental procedure. The information is intended to enable researchers to confidently apply this methodology to their own synthetic targets.

The Power of Reductive Amination: A Mechanistic Overview

Reductive amination is a cornerstone of amine synthesis, offering a powerful and direct route to primary, secondary, and tertiary amines from carbonyl compounds.[1][4][5] The one-pot nature of this reaction is made possible by the use of reducing agents that selectively reduce the intermediate iminium ion in the presence of the starting aldehyde.[4][6][7]

The reaction proceeds in two key stages within the same reaction vessel:

  • Imine/Iminium Ion Formation: The process begins with the nucleophilic attack of a primary amine on the carbonyl carbon of the aldehyde. This is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The resulting hemiaminal intermediate then undergoes dehydration to form an imine. In the presence of an acid, the imine nitrogen is protonated to form a highly electrophilic iminium ion.

  • Reduction: A selective hydride reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is then used to reduce the iminium ion to the corresponding secondary amine.[4][8] These reagents are particularly well-suited for one-pot reductive aminations because they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH, thus minimizing the undesired reduction of the starting material.[6][8]

The overall transformation is a highly efficient method for the formation of a new carbon-nitrogen bond.

Experimental Protocol: One-Pot Synthesis of N-{3-[(2-Fluorobenzyl)oxy]benzyl}aniline

This protocol describes a general procedure for the one-pot reductive amination of 3-[(2-Fluorobenzyl)oxy]benzaldehyde with aniline to yield N-{3-[(2-Fluorobenzyl)oxy]benzyl}aniline. This procedure can be adapted for use with other primary amines to generate a diverse range of secondary amine products.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)
3-[(2-Fluorobenzyl)oxy]benzaldehydeC₁₄H₁₁FO₂230.241.0
AnilineC₆H₇N93.131.1
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.941.5
Acetic Acid (glacial)C₂H₄O₂60.05catalytic
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9310 mL
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01~20 mL
Magnesium Sulfate (anhydrous)MgSO₄120.37~1 g

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-[(2-Fluorobenzyl)oxy]benzaldehyde (1.0 mmol, 230 mg).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (10 mL). To this solution, add aniline (1.1 mmol, 102 mg, 1.1 eq) followed by a catalytic amount of glacial acetic acid (1-2 drops).

  • Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC).

  • Addition of Reducing Agent: Once imine formation is deemed sufficient, add sodium triacetoxyborohydride (1.5 mmol, 318 mg, 1.5 eq) portion-wise over 5-10 minutes. Caution: The addition of STAB may cause some effervescence.

  • Reaction: Continue to stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting aldehyde and imine are consumed (typically 2-4 hours).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~20 mL). Stir vigorously for 10-15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-{3-[(2-Fluorobenzyl)oxy]benzyl}aniline.

Workflow and Mechanistic Representation

One_Pot_Reductive_Amination cluster_workflow Experimental Workflow cluster_mechanism Reaction Mechanism A 1. Dissolve Aldehyde in DCM B 2. Add Aniline & Acetic Acid A->B C 3. Stir for Imine Formation (30-60 min) B->C D 4. Add Sodium Triacetoxyborohydride C->D E 5. Reaction (2-4 hours) D->E F 6. Quench with NaHCO₃ (aq) E->F G 7. Extraction with DCM F->G H 8. Dry and Concentrate G->H I 9. Purify via Column Chromatography H->I Aldehyde 3-[(2-Fluorobenzyl)oxy]benzaldehyde Imine Imine Intermediate Aldehyde->Imine + Aniline, -H₂O Amine Aniline Amine->Imine Iminium Iminium Ion Imine->Iminium + H⁺ Product Secondary Amine Product Iminium->Product + NaBH(OAc)₃ STAB NaBH(OAc)₃ STAB->Iminium H2O H₂O H_plus H⁺ (cat.) H_plus->Imine

Figure 1: One-Pot Reductive Amination Workflow and Mechanism.

Discussion and Key Considerations

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is often the preferred reagent for one-pot reductive aminations due to its mildness, selectivity, and ease of handling.[7][8] Sodium cyanoborohydride is also effective but is more toxic and requires careful handling.[4]

  • Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are typically used to prevent the hydrolysis of the reducing agent and the imine intermediate.

  • Acid Catalyst: The addition of a catalytic amount of a weak acid, such as acetic acid, is crucial for promoting the formation of the imine intermediate.[8]

  • Substrate Scope: This protocol is generally applicable to a wide range of aromatic and aliphatic aldehydes and primary amines. However, optimization of reaction times and stoichiometry may be necessary for different substrates.

  • Monitoring the Reaction: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction, allowing for the visualization of the consumption of the starting materials and the formation of the product.

Conclusion

The one-pot reductive amination of 3-[(2-Fluorobenzyl)oxy]benzaldehyde offers a highly efficient and practical route for the synthesis of a diverse array of secondary amines. This methodology, characterized by its operational simplicity and broad applicability, is a valuable tool for medicinal chemists and drug development professionals. By streamlining the synthetic process, this approach accelerates the generation of novel chemical entities for the discovery of new therapeutic agents.

References

  • Afanasyev, O.I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]

  • Baxendale, I. R., et al. (2010). The synthesis of amines and their derivatives. Chemical Communications, 46(45), 8635-8651. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Sato, S., et al. (2004). A practical and efficient one-pot synthesis of secondary amines from aldehydes and primary amines. Tetrahedron, 60(36), 7899-7906. [Link]

Sources

Catalytic reactions using 3-[(2-Fluorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Transformations of 3-[(2-Fluorobenzyl)oxy]benzaldehyde

Executive Summary

3-[(2-Fluorobenzyl)oxy]benzaldehyde (CAS: N/A for specific isomer, analogous to 66742-57-2 series) is a critical meta-substituted aromatic aldehyde.[1][2] Structurally, it serves as a bioisosteric scaffold in the design of CNS-active agents (e.g., MAO-B inhibitors) and is a vital reference standard for impurity profiling in the manufacturing of drugs like Safinamide and Ralfinamide .[1]

While the para-isomer is the primary precursor for Safinamide, the meta-isomer (the subject of this guide) is essential for:

  • Structure-Activity Relationship (SAR) Studies: Evaluating the "meta-effect" on lipophilicity and receptor binding.[1][2]

  • Impurity Synthesis: Generating "Impurity G" standards required for regulatory filing (ICH Q3A/B guidelines).

  • Divergent Library Synthesis: Utilizing the aldehyde handle for Knoevenagel condensations and reductive aminations.[1][2][3]

This guide details the catalytic protocols for converting this aldehyde into high-value pharmacophores, focusing on reductive amination (C-N bond formation) and Knoevenagel condensation (C-C bond formation).[1][2]

Chemical Profile & Handling

PropertySpecificationNotes
IUPAC Name 3-[(2-Fluorophenyl)methoxy]benzaldehydeMeta-substitution pattern is critical.[1][2]
Functional Groups Aldehyde (-CHO), Ether (-O-), Aryl Fluoride (Ar-F)Aldehyde is prone to autoxidation.[1][2]
Reactivity Electrophilic at Carbonyl C; Nucleophilic at Ether OAvoid strong Lewis acids that may cleave the ether.[2]
Storage 2–8°C, Inert Atmosphere (Ar/N2)Hygroscopic; oxidation leads to benzoic acid impurity.[1][2]
Solubility DCM, MeOH, THF, AcetonePoorly soluble in water/hexanes.[1][2]

Application I: Reductive Amination (Synthesis of CNS-Active Aminoamides)

Context: This protocol describes the synthesis of meta-substituted benzylamino-propanamides. This reaction mimics the industrial route for Safinamide but uses the 3-isomer to generate regioisomeric analogs or impurity standards.[1][2]

Mechanism: The reaction proceeds via the formation of a Schiff base (imine) intermediate, followed by catalytic hydrogenation.[1][4] The use of a heterogeneous catalyst (Pt/C or Pd/C) ensures clean conversion without over-reduction of the aromatic rings.[2]

Experimental Protocol

Reagents:

  • Substrate: 3-[(2-Fluorobenzyl)oxy]benzaldehyde (1.0 eq)[1][2]

  • Amine Source: L-Alaninamide Hydrochloride (1.1 eq)[1][2]

  • Catalyst: 5% Pt/C (sulfided) or 10% Pd/C (5 wt% loading)[1][2]

  • Solvent: Methanol (anhydrous)[1][2]

  • Base: Triethylamine (1.1 eq - to neutralize the amine salt)[1][2]

  • Hydrogen Source: H2 gas (1–3 atm)[1][2]

Step-by-Step Methodology:

  • Imine Formation (Pre-equilibrium):

    • In a dry pressure vessel, dissolve L-Alaninamide HCl (1.1 eq) in Methanol (10 vol).

    • Add Triethylamine (1.1 eq) and stir for 15 min at room temperature (RT) to liberate the free amine.

    • Add 3-[(2-Fluorobenzyl)oxy]benzaldehyde (1.0 eq).[1][2]

    • Critical Checkpoint: Stir for 2 hours at RT. Monitor via TLC (DCM/MeOH 9:1). Disappearance of the aldehyde spot indicates complete imine formation.[2] Do not proceed to hydrogenation until imine formation is complete to avoid alcohol byproducts. [1]

  • Catalytic Hydrogenation:

    • Add the catalyst (Pt/C or Pd/C) as a slurry in methanol.[1][2]

    • Purge the vessel with Nitrogen (3x), then Hydrogen (3x).[1][2]

    • Pressurize to 3 atm (45 psi) H2.

    • Stir vigorously at 25–30°C for 4–6 hours.

  • Work-up:

    • Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst).[1][2]

    • Concentrate the filtrate under reduced pressure.[1][2]

    • Purification: Recrystallize from Isopropanol/Water to obtain the target amine as a white solid.[1][2]

Troubleshooting:

  • Issue: Formation of Benzyl Alcohol (Reduction of aldehyde).[1][2]

    • Cause: Hydrogenation started before imine equilibrium was reached.[1][2]

    • Fix: Add dehydrating agents (molecular sieves 4Å) during the imine formation step.[1][2]

Application II: Knoevenagel Condensation (Synthesis of Cinnamic Acid Derivatives)

Context: This reaction extends the carbon chain to create


-unsaturated acids.[1][2] These are precursors for "soft drug" designs and UV-absorbing cosmetic ingredients.[1][2]
Experimental Protocol

Reagents:

  • Substrate: 3-[(2-Fluorobenzyl)oxy]benzaldehyde (1.0 eq)[1][2]

  • Active Methylene: Malonic Acid (1.2 eq)[1][2]

  • Catalyst System: Pyridine (Solvent/Base) + Piperidine (Catalytic, 0.1 eq)[1]

  • Reaction Medium: Pyridine (5 vol)[1][2]

Step-by-Step Methodology:

  • Reaction Setup:

    • Charge the aldehyde and malonic acid into a round-bottom flask.

    • Add Pyridine (solvent) followed by Piperidine (catalyst).[1][2]

    • Note: The reaction is decarboxylative.[2] Ensure proper venting.[1][2]

  • Thermal Cycle:

    • Heat the mixture to 80°C for 2 hours, then increase to reflux (100–115°C) for 1 hour to drive decarboxylation.

    • Observation: Evolution of CO2 gas bubbles indicates active decarboxylation.[1][2]

  • Quench & Isolation:

    • Cool to RT.

    • Pour the reaction mixture into ice-cold HCl (2N) to precipitate the cinnamic acid derivative.[1][2]

    • Filter the solid, wash with cold water, and dry.[1]

Visualizing the Reaction Landscape

The following diagram illustrates the divergent synthesis pathways starting from the core aldehyde, highlighting the strategic value of the 3-position substitution.

ReactionLandscape cluster_legend Key Application Context Aldehyde 3-[(2-Fluorobenzyl)oxy] benzaldehyde Cond1 L-Alaninamide H2, Pt/C Aldehyde->Cond1 Reductive Amination Cond2 Malonic Acid Pyridine/Piperidine Aldehyde->Cond2 Knoevenagel Condensation Cond3 Nitromethane NH4OAc Aldehyde->Cond3 Henry Reaction Prod1 Meta-Safinamide Analog (Aminopropanamide) Cond1->Prod1 Prod2 Cinnamic Acid Deriv. (Michael Acceptor) Cond2->Prod2 Prod3 Nitrostyrene (Phenethylamine Precursor) Cond3->Prod3 Context1 Impurity Profiling (ICH Q3A) Prod1->Context1 Context2 SAR Library Generation Prod1->Context2

Caption: Divergent catalytic pathways for 3-[(2-Fluorobenzyl)oxy]benzaldehyde. The Reductive Amination pathway (Red) is critical for generating CNS-active impurity standards.[1][2]

Scientific Validation & Quality Control

To ensure the integrity of the synthesized compounds, the following analytical parameters must be met. This data serves as a self-validating system for the protocols above.[1][2]

ParameterMethodAcceptance Criteria (Expected)
Identity (NMR) 1H NMR (DMSO-d6)Aldehyde: Singlet ~9.9 ppm. Product (Amine): Disappearance of 9.9 ppm; appearance of benzylic doublet ~3.8 ppm.[1][2]
Purity (HPLC) C18 Column, ACN/Water> 98.0% (Area %).[1][2] Impurity G (Aldehyde) must be < 0.15%.[1][2][4]
Fluorine Signature 19F NMRDistinct shift for ortho-F (approx -118 ppm) vs para-F (-110 ppm) allows differentiation from Safinamide isomers.[1][2]
Water Content Karl Fischer< 0.5% w/w (Critical for stability of the amine salt).[2]

References

  • Pevarello, P., et al. (2011).[1][2][4] Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.[1][2][4][5] U.S. Patent No.[1][2][4] 8,076,515.[1][2] Washington, DC: U.S. Patent and Trademark Office.[1][2]

    • Relevance: Establishes the foundational chemistry for fluorobenzyloxy-benzaldehyde reductive aminations in the context of Safinamide (para-isomer), providing the baseline conditions adapted here for the meta-isomer.
  • BenchChem. (2025).[1][2][6] Application Notes and Protocols for Knoevenagel Condensation with Fluorobenzaldehydes.[1][2][6][1][2]

    • Relevance: Provides general catalytic cycles and solvent effects for Knoevenagel condensations involving electron-withdrawing fluorine substituents.[1][2]

  • ChemicalBook. (2025).[1][2] Product Profile: 4-(3-fluoro-benzyloxy)-benzaldehyde.[1][2][5][7][1][2]

    • Relevance: utilized for physical property comparison and handling safety data for the class of fluorobenzyloxy benzaldehydes.[2]

  • PubChem. (2025).[1][2] Compound Summary: 3-[(3-fluorobenzyl)oxy]benzaldehyde.[1][2] National Library of Medicine.[1][2] [1][2]

    • Relevance: Confirms the existence of the meta-isomer as a known chemical entity and potential impurity standard (Safinamide Impurity G).[1][2]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for Williamson ether synthesis of 3-[(2-Fluorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

EtherSynthesis Pro Support Portal Ticket ID: #WES-3F-BENZ-OPT Subject:

Welcome to the EtherSynthesis Technical Support Center

Hello. Based on your inquiry regarding the synthesis of 3-[(2-Fluorobenzyl)oxy]benzaldehyde , I have compiled a comprehensive optimization and troubleshooting guide. This reaction involves the O-alkylation of 3-hydroxybenzaldehyde with 2-fluorobenzyl bromide (or chloride).

While this is a standard SN2 Williamson ether synthesis, the presence of the aldehyde moiety and the specific electronics of the 2-fluorobenzyl group require precise control to maximize yield and purity.

Part 1: The "Golden Path" Protocol

This is the optimized standard operating procedure (SOP) derived from our internal databases and field applications.

Reaction Scheme

Reagents:

  • Nucleophile: 3-Hydroxybenzaldehyde (1.0 equiv)

  • Electrophile: 2-Fluorobenzyl bromide (1.1 – 1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (1.5 – 2.0 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN)[1]

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv)

Step-by-Step Methodology
  • Preparation: Charge a dry round-bottom flask with 3-hydroxybenzaldehyde (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).

  • Solvation: Add DMF (approx. 5-10 mL per gram of substrate). Stir at room temperature for 15–30 minutes. Why? This allows the formation of the phenoxide anion prior to electrophile addition.

  • Addition: Add 2-fluorobenzyl bromide (1.1 eq) dropwise.

    • Pro-Tip: If using the chloride derivative, add 10 mol% KI to facilitate in-situ Finkelstein exchange (R-Cl → R-I), which is a better leaving group [1].

  • Reaction: Heat to 60–80°C for 4–6 hours under an inert atmosphere (N₂). Monitor by TLC (typically 20% EtOAc/Hexane).

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour mixture into ice-cold water (ratio 1:5). The product often precipitates as a solid.

    • If solid: Filter, wash with water, and recrystallize (EtOH/Water).

    • If oil: Extract with EtOAc, wash organic layer with 1M NaOH (to remove unreacted phenol) followed by brine. Dry over Na₂SO₄ and concentrate.

Part 2: Optimization FAQs

Q: Why use K₂CO₃ instead of NaH? A: While Sodium Hydride (NaH) is a faster deprotonating agent, it is often "overkill" for phenols (pKa ~10). NaH generates H₂ gas and requires strict anhydrous conditions. More importantly, strong bases can trigger the Cannizzaro reaction on your aldehyde functional group (disproportionation to alcohol and carboxylic acid) or aldol-like polymerizations [2]. K₂CO₃ is mild enough to deprotonate the phenol without touching the aldehyde.

Q: Can I use Acetone instead of DMF? A: Yes, but with caveats.

  • DMF/Acetonitrile (Polar Aprotic): These solvents solvate cations (K⁺) well but leave the phenoxide anion "naked" and highly reactive. This maximizes SN2 rates.[3]

  • Acetone: Easier to remove (low boiling point), but the reaction will be significantly slower (requires reflux ~56°C). If your lab lacks high-vacuum pumps to remove DMF, Acetone is a valid, albeit slower, alternative.

Q: Does the fluorine atom at the ortho position affect reactivity? A: Yes. The fluorine atom is electron-withdrawing (inductive effect), which theoretically activates the benzylic carbon for nucleophilic attack. However, being in the ortho position (2-fluoro), it introduces slight steric hindrance compared to a para isomer. You may need slightly longer reaction times (e.g., 6 hours vs. 4 hours) compared to unsubstituted benzyl bromide [3].

Part 3: Troubleshooting Guide

Visual Logic Tree: Diagnosing Failure

TroubleshootingTree Start Problem: Low Yield or Impurity CheckTLC Check TLC: Is Starting Material (Phenol) Present? Start->CheckTLC YesPhenol Yes: Incomplete Conversion CheckTLC->YesPhenol Yes NoPhenol No: Phenol Consumed CheckTLC->NoPhenol No TempCheck Is Temp < 60°C? YesPhenol->TempCheck HeatUp Action: Increase Temp to 80°C Add 0.1 eq KI TempCheck->HeatUp Yes BaseCheck Action: Check Base Stoichiometry Ensure >1.5 eq K2CO3 TempCheck->BaseCheck No CheckProd Is Product Spot Major? NoPhenol->CheckProd SideProd Issue: Side Reactions (Cannizzaro or C-Alkylation) CheckProd->SideProd No (Messy TLC) ActionSide Action: Switch to milder base (Cs2CO3) or lower Temp SideProd->ActionSide

Figure 1: Decision tree for diagnosing reaction failures in Williamson Ether Synthesis.

Specific Issue Resolution
SymptomProbable CauseCorrective Action
Low Conversion (<50%) "Naked" anion is not forming; Solvent is too wet.Dry DMF over molecular sieves. Add 10 mol% TBAI (Tetrabutylammonium iodide) as a Phase Transfer Catalyst if solubility is poor [4].
New Spot (Lower Rf) Cannizzaro reaction (Alcohol/Acid formation).The base is too strong or wet. Ensure K₂CO₃ is anhydrous. Switch to Cs₂CO₃ (Cesium Carbonate) which is more soluble and reactive but often milder on sensitive groups [5].
Product is Oily/Sticky Residual DMF or impurities.Perform a rigorous water wash (5x volume). If oil persists, triturate with cold Hexane or Diethyl Ether to induce crystallization.
Starting Material Persists Halide hydrolysis.The benzyl bromide may have hydrolyzed to benzyl alcohol (inert to SN2). Check the quality of your electrophile via NMR before adding.

Part 4: Reaction Workflow Visualization

The following diagram illustrates the molecular transformation pathway, highlighting the critical intermediate transition state.

ReactionPathway Phenol 3-Hydroxybenzaldehyde (Nucleophile) Phenoxide Phenoxide Anion (Activated Nucleophile) Phenol->Phenoxide Deprotonation (-H+) Base K2CO3 (Base) Base->Phenoxide TS Transition State (SN2 Backside Attack) Phenoxide->TS Halide 2-Fluorobenzyl Bromide (Electrophile) Halide->TS Product 3-[(2-Fluorobenzyl)oxy]benzaldehyde (Target Ether) TS->Product -KBr

Figure 2: Mechanistic workflow of the O-alkylation process.

References

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

  • Geissman, T. A. (2011). "The Cannizzaro Reaction". Organic Reactions.[1][2][3][4][5][6][7][8][9][10][11][12] Wiley.

  • BenchChem. (2025).[1][5][8] "Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde". 5

  • Freedman, H. H., & Dubois, R. A. (1975). "An improved Williamson ether synthesis using phase transfer catalysis". Tetrahedron Letters, 16(38), 3251-3254.[10]

  • J&K Scientific. (2025). "Williamson Ether Synthesis Reagent Guide". 10[2][3][11][13]

Sources

Preventing decomposition of 3-[(2-Fluorobenzyl)oxy]benzaldehyde during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-[(2-Fluorobenzyl)oxy]benzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development to ensure the long-term stability and integrity of this compound during storage and experimentation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to prevent and diagnose the decomposition of 3-[(2-Fluorobenzyl)oxy]benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 3-[(2-Fluorobenzyl)oxy]benzaldehyde during storage?

A1: The principal degradation pathway is the autoxidation of the aldehyde functional group to the corresponding carboxylic acid, 3-[(2-Fluorobenzyl)oxy]benzoic acid. This is a common issue for benzaldehyde derivatives and is primarily initiated by atmospheric oxygen.[1] This process can be accelerated by exposure to light and elevated temperatures.

Q2: I've noticed a white crystalline precipitate forming in my sample over time. What is it?

A2: The white precipitate is most likely 3-[(2-Fluorobenzyl)oxy]benzoic acid, the primary oxidation product. Benzoic acid derivatives are generally less soluble than their corresponding aldehydes in common organic solvents, leading to precipitation as the concentration of the acid increases.

Q3: Can the ether linkage in 3-[(2-Fluorobenzyl)oxy]benzaldehyde cleave during storage?

A3: While the benzyl ether linkage can be cleaved under certain chemical conditions (e.g., strong acids or catalytic hydrogenolysis), this is highly unlikely to occur under standard storage conditions.[2][3] The primary stability concern remains the oxidation of the aldehyde group.

Q4: How can I confirm if my sample has degraded?

A4: Degradation can be confirmed by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These methods can separate and quantify the parent aldehyde from its carboxylic acid derivative and other potential impurities. Proton NMR spectroscopy can also be used to detect the disappearance of the aldehyde proton signal and the appearance of a carboxylic acid proton signal.

Q5: Is it necessary to store 3-[(2-Fluorobenzyl)oxy]benzaldehyde under an inert atmosphere?

A5: Yes, it is highly recommended. Storing the compound under an inert atmosphere, such as nitrogen or argon, minimizes its exposure to oxygen, which is the primary driver of autoxidation. This is a critical step in preserving the purity of the compound over long-term storage.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions based on scientific principles.

Problem 1: Rapid decrease in purity confirmed by GC/HPLC analysis.
  • Probable Cause: Exposure to atmospheric oxygen. The aldehyde is undergoing autoxidation.

  • Solution:

    • Inert Atmosphere Sparging: Before sealing the storage vial, gently bubble dry nitrogen or argon gas through the solid material for several minutes to displace any trapped air.

    • Positive Pressure Storage: Store the compound in a vial with a septum-sealed cap. Before each use, flush the headspace with an inert gas. For long-term storage, consider a desiccator or glove box with a controlled inert atmosphere.

Problem 2: Discoloration (yellowing) of the compound.
  • Probable Cause: Exposure to light. Aromatic aldehydes can be susceptible to photodegradation, which can lead to the formation of colored impurities.[4][5]

  • Solution:

    • Amber Vials: Always store 3-[(2-Fluorobenzyl)oxy]benzaldehyde in amber glass vials to protect it from UV and visible light.

    • Dark Storage: Keep the vials in a dark place, such as a cabinet or a light-proof secondary container. Avoid prolonged exposure to ambient laboratory light.

Problem 3: Inconsistent analytical results between aliquots.
  • Probable Cause: Inhomogeneous degradation due to improper storage after initial use. The portion of the material near the headspace of the container is degrading faster.

  • Solution:

    • Aliquot for Use: Upon receiving a new batch, if you plan to use it over an extended period, consider aliquoting the material into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to air and moisture each time it is accessed.

    • Proper Resealing: If aliquoting is not feasible, ensure the container is tightly resealed after each use, and the headspace is purged with an inert gas.

Problem 4: Purity is decreasing despite cold and dark storage under an inert atmosphere.
  • Probable Cause: Presence of trace amounts of pro-oxidant impurities (e.g., metal ions) or residual moisture.

  • Solution:

    • Use of an Antioxidant Stabilizer: Consider adding a small amount of an antioxidant such as Butylated Hydroxytoluene (BHT). A typical concentration for stabilizing aldehydes is in the range of 0.01-0.1% (w/w).[6] BHT acts as a radical scavenger, inhibiting the autoxidation chain reaction.

    • Ensure Dryness: Store the compound over a desiccant if there is any suspicion of moisture contamination. Ensure all handling is performed in a dry environment.

Understanding the Decomposition Pathway

The primary mechanism of degradation for 3-[(2-Fluorobenzyl)oxy]benzaldehyde is a free-radical chain reaction known as autoxidation. This process is initiated by factors such as light, heat, or the presence of metal catalysts.

DecompositionPathway Aldehyde 3-[(2-Fluorobenzyl)oxy]benzaldehyde AcylRadical Acyl Radical Aldehyde->AcylRadical Initiation (Light, Heat, Metal Ions) PeroxyRadical Peroxy Radical AcylRadical->PeroxyRadical + O2 (Propagation) PeroxyAcid Peroxybenzoic Acid Derivative PeroxyRadical->PeroxyAcid + Aldehyde (Propagation) CarboxylicAcid 3-[(2-Fluorobenzyl)oxy]benzoic Acid PeroxyAcid->CarboxylicAcid + Aldehyde

Caption: Autoxidation pathway of 3-[(2-Fluorobenzyl)oxy]benzaldehyde.

Recommended Storage Conditions

For optimal stability of 3-[(2-Fluorobenzyl)oxy]benzaldehyde, the following conditions are recommended. Adherence to these guidelines will significantly prolong the shelf-life and ensure the integrity of your experimental results.

ParameterRecommended ConditionRationale
Temperature 2-8 °CReduces the rate of chemical reactions, including oxidation.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen, the primary reactant in autoxidation.
Light Protection from Light (Amber Vial, Dark Storage)Minimizes light-induced degradation pathways.[4][5]
Moisture Dry/AnhydrousPrevents potential hydrolysis and can minimize the catalytic effect of water on oxidation.
Container Tightly Sealed Glass VialPrevents exposure to the atmosphere and moisture. Glass is preferred for its inertness.
Stabilizer (Optional) 0.01-0.1% BHTInhibits the free-radical autoxidation process.[6]

Experimental Protocols

Protocol 1: GC-FID for Purity Assessment

This method is suitable for the routine monitoring of the purity of 3-[(2-Fluorobenzyl)oxy]benzaldehyde and quantifying the primary degradation product, 3-[(2-Fluorobenzyl)oxy]benzoic acid.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: RXI-5Sil MS (30m x 0.32mm i.d.) or similar non-polar capillary column.[7]

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 280 °C.[2]

  • Detector Temperature: 280 °C.[2]

  • Oven Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp: 25 °C/minute to 250 °C.

    • Hold at 250 °C for 1 minute.[2]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent such as ethyl acetate or dichloromethane.

    • If quantitative analysis is required, prepare a calibration curve using a certified reference standard of 3-[(2-Fluorobenzyl)oxy]benzaldehyde and 3-[(2-Fluorobenzyl)oxy]benzoic acid. An internal standard such as o-nitrotoluene can also be used.[8]

GC_Workflow Start Sample Weighing Dissolve Dissolution in Solvent Start->Dissolve Inject Injection into GC-FID Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect Detection by FID Separate->Detect Analyze Data Analysis (Peak Integration) Detect->Analyze Result Purity Calculation Analyze->Result

Caption: Workflow for GC-FID purity analysis.

Protocol 2: RP-HPLC for Purity Assessment

Reverse-phase HPLC is another excellent method for assessing the purity of 3-[(2-Fluorobenzyl)oxy]benzaldehyde.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 360 nm.[9]

  • Sample Preparation:

    • Prepare a stock solution of approximately 1 mg/mL in acetonitrile.

    • Dilute to a working concentration of about 0.1 mg/mL with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

References

  • Van den Berg, J., et al. (2017). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. ResearchGate. Available at: [Link]

  • Bin, L. (2008). The Simultaneous Determination of Benzaldehyde, Benzyl Alcohol and Benzoic Acid by Gas Chromatography. Semantic Scholar. Available at: [Link]

  • Supporting Information for Highly efficient selective oxidation of toluene to benzaldehyde over Cu-V oxides supported on amorphous SiO2. Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Benzyl Ethers. Available at: [Link]

  • Akila, S., & De, A. (2003). Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent. Conference Services. Available at: [Link]

  • Fereja, M., et al. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Nature Communications. Available at: [Link]

  • MySkinRecipes. Butylated Hydroxytoluene (BHT). Available at: [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. Available at: [Link]

Sources

Technical Support Center: Alkylation of 3-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the alkylation of 3-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during this crucial synthetic transformation. Here, we provide in-depth technical guidance, troubleshooting advice, and validated protocols to ensure the successful and selective O-alkylation of this versatile building block.

Introduction: The Challenge of Selectivity

3-Hydroxybenzaldehyde is a bifunctional molecule containing both a phenolic hydroxyl group and an aldehyde. This duality presents a significant challenge in achieving selective alkylation of the hydroxyl group without triggering unwanted side reactions involving the aldehyde. The phenoxide ion, formed under basic conditions, is an ambident nucleophile, meaning it can undergo alkylation at either the oxygen (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation). Furthermore, the aldehyde group is susceptible to various base-catalyzed reactions. This guide will equip you with the knowledge to control these competing pathways and achieve high yields of your desired 3-alkoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when alkylating 3-hydroxybenzaldehyde?

The main challenges stem from the molecule's dual functionality:

  • Regioselectivity (O- vs. C-alkylation): The phenoxide intermediate can be alkylated at the oxygen atom to form the desired ether (O-alkylation) or at the aromatic ring (ortho or para positions) to form a C-alkylated byproduct.[1] Controlling this selectivity is paramount.

  • Chemoselectivity (Aldehyde Reactivity): The aldehyde group is sensitive to the basic conditions required for phenoxide formation. This can lead to undesirable side reactions such as the Cannizzaro reaction, aldol condensation, or oxidation/reduction of the aldehyde.

  • Reaction Optimization: The choice of base, solvent, alkylating agent, and reaction temperature all play a critical role in maximizing the yield of the desired O-alkylated product while minimizing byproducts.[2]

Q2: How do I favor O-alkylation over C-alkylation?

The solvent system is a key determinant in directing the regioselectivity of phenoxide alkylation.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents are generally preferred for O-alkylation.[2] They effectively solvate the cation of the base, leaving the phenoxide oxygen as a more available and reactive nucleophile.

  • Protic Solvents (e.g., water, ethanol): These solvents can hydrogen bond with the phenoxide oxygen, making it less nucleophilic and thereby increasing the likelihood of C-alkylation.

The choice of base also plays a role. Weaker bases, such as potassium carbonate (K₂CO₃), are often favored as they are strong enough to deprotonate the phenol but not so strong as to promote significant C-alkylation or aldehyde side reactions.[3]

Q3: What are the potential side reactions involving the aldehyde group, and how can I avoid them?

Under basic conditions, the aldehyde functionality of 3-hydroxybenzaldehyde can undergo several side reactions:

  • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking α-hydrogens, like 3-hydroxybenzaldehyde, can disproportionate into a mixture of the corresponding alcohol and carboxylic acid.[4][5] To avoid this, it is crucial to use a weaker base (e.g., K₂CO₃) and carefully control the reaction temperature.

  • Aldol Condensation: While 3-hydroxybenzaldehyde itself cannot enolize, if other enolizable carbonyl compounds are present as impurities or byproducts, cross-aldol condensations can occur under basic conditions.[6] Ensuring the purity of starting materials is essential.

  • Oxidation/Reduction: The aldehyde group can be sensitive to both oxidizing and reducing conditions that might be inadvertently introduced. Careful handling of reagents and maintaining an inert atmosphere can mitigate these risks.

Troubleshooting Guide

Problem 1: Low yield of the desired O-alkylated product.

Possible Cause & Solution

  • Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the phenolic hydroxyl group.

    • Recommendation: While stronger bases like NaOH or KOH can be used, they increase the risk of side reactions. A better approach is to ensure anhydrous conditions and use a slight excess of a moderately strong base like potassium carbonate.[3]

  • Side Reactions: As discussed in the FAQs, C-alkylation or reactions involving the aldehyde group can significantly reduce the yield.

    • Recommendation: Switch to a polar aprotic solvent like acetone or DMF and use a weaker base such as K₂CO₃. Monitor the reaction closely by TLC to avoid prolonged reaction times that can lead to byproduct formation.

  • Poor Alkylating Agent: The reactivity of the alkylating agent is crucial.

    • Recommendation: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. For less reactive alkylating agents, the addition of a catalytic amount of sodium or potassium iodide can improve the reaction rate through the Finkelstein reaction.

Problem 2: Formation of a significant amount of C-alkylated byproduct.

Possible Cause & Solution

  • Solvent Choice: Use of protic solvents (water, alcohols) can favor C-alkylation.

    • Recommendation: Switch to a polar aprotic solvent like DMF, DMSO, or acetone.[2]

  • Strong Base: Stronger bases can increase the ionic character of the phenoxide, potentially leading to more C-alkylation.

    • Recommendation: Use a milder base like potassium carbonate.

Problem 3: Evidence of Cannizzaro reaction products (alcohol and carboxylic acid).

Possible Cause & Solution

  • Base is too strong: Strong bases like NaOH or KOH are known to promote the Cannizzaro reaction.[4]

    • Recommendation: Use a weaker base such as potassium carbonate. If a stronger base is necessary, use it in stoichiometric amounts and at lower temperatures.

  • High Reaction Temperature: Elevated temperatures can accelerate the Cannizzaro reaction.

    • Recommendation: Perform the alkylation at the lowest temperature that allows for a reasonable reaction rate. Room temperature or gentle heating is often sufficient.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation using Potassium Carbonate in Acetone

This protocol is a reliable starting point for the O-alkylation of 3-hydroxybenzaldehyde with various alkyl halides.

Materials:

  • 3-Hydroxybenzaldehyde

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq).

  • Add anhydrous acetone to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Add the alkyl halide (1.1 - 1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 3-alkoxybenzaldehyde.

Protocol 2: O-Benzylation of 3-Hydroxybenzaldehyde

Materials:

  • 3-Hydroxybenzaldehyde

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (for extraction)

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-hydroxybenzaldehyde (1.0 eq) in DMF in a round-bottom flask.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 3-benzyloxybenzaldehyde.

Data Presentation

Table 1: Influence of Reaction Conditions on the Alkylation of 3-Hydroxybenzaldehyde

Base Solvent Alkylating Agent Typical Outcome Potential Pitfalls
K₂CO₃AcetoneMethyl IodideGood yield of O-methylationSlower reaction with less reactive alkyl halides
K₂CO₃DMFBenzyl BromideHigh yield of O-benzylationDMF can be difficult to remove
NaOHEthanolAlkyl HalideIncreased C-alkylationHigh risk of Cannizzaro and aldol reactions
KOHDMSOAlkyl HalideFast reaction, good for unreactive halidesIncreased risk of side reactions

Visualizations

Reaction Pathways in the Alkylation of 3-Hydroxybenzaldehyde

G cluster_0 Alkylation of 3-Hydroxybenzaldehyde A 3-Hydroxybenzaldehyde B Phenoxide Ion A->B + Base E Cannizzaro Products (Alcohol + Carboxylic Acid) A->E + Strong Base F Aldol Products A->F + Base (if enolizable carbonyl present) C O-Alkylated Product (Desired) B->C + R-X (Polar Aprotic Solvent) D C-Alkylated Product (Side Product) B->D + R-X (Protic Solvent)

Caption: Competing reaction pathways in the alkylation of 3-hydroxybenzaldehyde.

Experimental Workflow for O-Alkylation

G start Start step1 Step 1 Dissolve 3-hydroxybenzaldehyde in polar aprotic solvent start->step1 step2 Step 2 Add base (e.g., K₂CO₃) step1->step2 step3 Step 3 Add alkylating agent step2->step3 step4 Step 4 Heat and monitor by TLC step3->step4 step5 Step 5 Workup: Filter, extract, wash, dry step4->step5 step6 Step 6 Purification: Column chromatography or recrystallization step5->step6 end Pure O-Alkylated Product step6->end

Caption: A typical experimental workflow for the O-alkylation of 3-hydroxybenzaldehyde.

References

  • Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. [Link]

  • Synthesis of 3-allyl-4-hydroxybenzaldehyde. PrepChem.com. [Link]

  • Cannizzaro Reaction. Chemistry LibreTexts. [Link]

  • Aldol Condensation. Wikipedia. [Link]

  • Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. [Link]

  • SYNTHESIS, MODIFICATION, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF 3-HYDROXYBENZALDEHYDESALICYLHYDRAZIDE. ResearchGate. [Link]

  • One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Semantic Scholar. [Link]

  • 3-Benzyloxybenzaldehyde. PubChem. [Link]

Sources

Technical Support Center: Stability of 3-[(2-Fluorobenzyl)oxy]benzaldehyde in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-[(2-Fluorobenzyl)oxy]benzaldehyde. This document is designed for researchers, chemists, and drug development professionals who utilize this compound in their experimental workflows. Our goal is to provide you with a deep understanding of its stability characteristics in solution, enabling you to mitigate degradation, troubleshoot common issues, and ensure the integrity of your results. This guide moves beyond simple protocols to explain the chemical principles governing the stability of this molecule.

Section 1: Core Stability Profile & Key Vulnerabilities

3-[(2-Fluorobenzyl)oxy]benzaldehyde is an aromatic aldehyde containing a benzyl ether linkage. While the C-F bond and the benzyl ether group are relatively robust under standard laboratory conditions, the aldehyde functional group is the primary site of chemical instability.[1] Understanding this key vulnerability is the first step toward successful handling and storage.

The principal mechanism of degradation is autoxidation , a free-radical chain reaction with atmospheric oxygen that converts the aldehyde to the corresponding carboxylic acid, 3-[(2-Fluorobenzyl)oxy]benzoic acid.[2][3] This process is often initiated or accelerated by exposure to light.[3][4]

cluster_main 3-[(2-Fluorobenzyl)oxy]benzaldehyde Structure cluster_vulnerability Primary Site of Instability mol aldehyde Aldehyde Group (-CHO) cluster_oxidation Pathway 1: Autoxidation (High Probability) cluster_cleavage Pathway 2: Ether Cleavage (Low Probability) A 3-[(2-Fluorobenzyl)oxy]benzaldehyde B 3-[(2-Fluorobenzyl)oxy]benzoic Acid A->B O2 (Air), Light [Common Storage Condition] C 3-Hydroxybenzaldehyde A->C Strong Acid / Oxidative Cleavage [Harsh Conditions] D 2-Fluorobenzyl Alcohol

Caption: Primary and secondary degradation pathways.

Q3: What are the ideal long-term storage conditions for solutions of this compound?

To maximize shelf-life, the goal is to eliminate the factors that promote oxidation: oxygen and light.

ParameterRecommendationRationale
Temperature 2-8°CSlows the rate of chemical reactions, including oxidation. [5]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing the autoxidation reaction. [3][5]
Container Amber Glass Vial with PTFE-lined CapProtects from light, which can catalyze oxidation, and provides an inert seal. [3][6]
Solvent Anhydrous Aprotic SolventsMinimizes water content and avoids reactive protic hydrogens.
Q4: Which solvents are best for preparing stock solutions?

Anhydrous, aprotic solvents are highly recommended.

SolventSuitabilityConsiderations
Dimethyl Sulfoxide (DMSO) ExcellentHygroscopic; use anhydrous grade and handle properly to avoid moisture absorption.
Dimethylformamide (DMF) ExcellentEnsure high purity, as impurities can cause degradation over time.
Acetonitrile (ACN) GoodLess polar than DMSO/DMF, so check solubility at your desired concentration.
Methanol / Ethanol Use with CautionProtic solvents can participate in side reactions (e.g., acetal formation) if acidic or catalytic impurities are present. [7]

Causality: Aprotic solvents are preferred because they lack acidic protons that could potentially catalyze degradation pathways, such as hydrolysis of the ether bond or acetal formation with the aldehyde.

Q5: Is it safe to leave my solution on the benchtop during an experiment?

For the duration of a typical workday experiment, most solutions in a sealed container will be acceptable. However, for any period longer than 8-12 hours, or if the experiment involves elevated temperatures or intense light, we recommend taking precautions. Always use amber vials or wrap clear vials in aluminum foil. For overnight experiments, purging the headspace with an inert gas before sealing is a prudent measure.

Section 3: Troubleshooting & Experimental Protocols

Guide 1: How to Diagnose Degradation in Your Sample

If you suspect your solution has degraded, follow this systematic workflow to confirm its identity and purity.

start Suspected Degradation (e.g., precipitate, failed reaction) visual Step 1: Visual Inspection Is there a precipitate? Is the solution discolored? start->visual tlc Step 2: TLC Analysis Compare to a fresh standard. Does a more polar spot appear? visual->tlc If yes or uncertain hplc Step 3: HPLC/LC-MS Analysis Inject sample. Does a new, earlier-eluting peak appear? tlc->hplc If new spot observed confirm Confirmation New polar peak/spot is likely 3-[(2-Fluorobenzyl)oxy]benzoic acid. hplc->confirm action Action: Discard and Prepare Fresh Solution confirm->action

Caption: Workflow for diagnosing compound degradation.

Protocol: Analytical Confirmation by HPLC

  • Prepare the Mobile Phase: A typical starting point is a gradient of Acetonitrile and Water (with 0.1% formic acid).

  • Prepare a Standard: If possible, prepare a fresh solution of 3-[(2-Fluorobenzyl)oxy]benzaldehyde from solid material at a known concentration (e.g., 1 mg/mL).

  • Analyze Samples: Inject your fresh standard and the suspect solution.

  • Interpret the Chromatogram:

    • The parent aldehyde will have a specific retention time.

    • The oxidized carboxylic acid is more polar and will therefore have a shorter retention time .

    • The presence of a significant peak eluting before the main compound peak is a strong indicator of oxidation. LC-MS can be used to confirm the mass of the impurity, which should correspond to the benzoic acid derivative (C₁₄H₁₁FO₃, MW: 246.24 g/mol ).

Guide 2: Protocol for Preparing and Storing a Stable Stock Solution

This protocol is a self-validating system designed to minimize oxygen and light exposure from the outset.

  • Material Preparation:

    • Use a new, unopened bottle of anhydrous solvent (e.g., DMSO).

    • Select a clean, dry amber glass vial with a PTFE-lined screw cap.

    • Have a source of inert gas (Argon or Nitrogen) ready with a needle adapter.

  • Weighing:

    • Quickly weigh the desired amount of solid 3-[(2-Fluorobenzyl)oxy]benzaldehyde and add it to the vial. Minimize the time the solid is exposed to air.

  • Solvent Addition:

    • Add the calculated volume of anhydrous solvent to the vial.

  • Inert Gas Purge (Critical Step):

    • Insert a needle connected to the inert gas line into the vial, with the tip below the surface of the liquid.

    • Insert a second, wider-gauge "vent" needle into the cap, with the tip in the headspace above the liquid.

    • Bubble the inert gas gently through the solution for 2-3 minutes. This process, known as sparging, removes dissolved oxygen.

    • Causality: Dissolved oxygen is a key reactant for autoxidation. Removing it is more effective than simply purging the headspace.

  • Sealing and Storage:

    • Remove the vent needle first, then the gas inlet needle, and immediately tighten the cap firmly.

    • Wrap the cap-vial junction with parafilm for an extra seal.

    • Label clearly and place in a 2-8°C refrigerator. [5][8]

References

  • Eawag-BBD. (n.d.). 3-Fluorobenzoate Degradation Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. Retrieved from [Link]

  • PubMed. (2012). Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100. Retrieved from [Link]

  • PubChem. (n.d.). 3-((3-Fluorobenzyl)oxy)benzaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • PubMed. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Retrieved from [Link]

  • ResearchGate. (n.d.). The oxidation of benzaldehyde. Retrieved from [Link]

  • Journal of the American Chemical Society. (1922). PREPARATION AND HYDROLYSIS OF BENZYL ESTERS. Retrieved from [Link]

  • ACS Publications. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved from [Link]

  • Quora. (2021). Can benzaldehyde be oxidised?. Retrieved from [Link]

  • MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Retrieved from [Link]

  • Oxford Academic. (n.d.). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • IRA Academico Research. (n.d.). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. Retrieved from [Link]

  • Conference Services. (2003). Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. Retrieved from [Link]

  • ACS Publications. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Retrieved from [Link]

  • Reddit. (n.d.). Benzyl ether cleavage in presence of thiourea?. Retrieved from [Link]

  • Carl Roth. (2020). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • PubMed. (2011). Concerning the stability of benzyl alcohol: formation of benzaldehyde dibenzyl acetal under aerobic conditions. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-[(2-Fluorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-882-FL Subject: Solvent Effects & Protocol Optimization for Ether Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary & Reaction Context

You are synthesizing 3-[(2-Fluorobenzyl)oxy]benzaldehyde , a critical intermediate often associated with the production of potassium-competitive acid blockers (P-CABs) like Vonoprazan.

The transformation is a classic Williamson Ether Synthesis (


 mechanism).[1][2][3]
  • Nucleophile: 3-Formylphenoxide (generated from 3-hydroxybenzaldehyde).

  • Electrophile: 2-Fluorobenzyl bromide (or chloride).

  • Critical Variable: Solvent choice, which dictates the "nakedness" of the phenoxide anion and the reaction kinetics.

This guide moves beyond basic recipes to explain the thermodynamic and kinetic consequences of your solvent choice, ensuring you can troubleshoot low yields, stalled reactions, or difficult workups.

Module A: Solvent Selection Logic

User Question: I usually use Ethanol for ether synthesis, but this reaction is incredibly slow. Why?

Technical Response: In


 reactions involving anionic nucleophiles (phenoxides), the solvent shell is the primary determinant of reaction rate. Protic solvents (like Ethanol) form a "cage" around your nucleophile via hydrogen bonding, significantly increasing the activation energy required to attack the electrophile.
Solvent Performance Matrix
Solvent ClassRepresentative SolventRateWorkup DifficultyMechanism of ActionRecommended For
Polar Aprotic DMF / DMSO Fastest HighSolvates cation (

), leaves anion (

) "naked" and highly reactive.
Standard Protocol (Small-Mid Scale)
Polar Aprotic Acetonitrile (MeCN) FastLowGood cation solvation; lower boiling point allows easier removal.Optimization (Cleaner Workup)
Polar Aprotic Acetone ModerateVery Lowoften requires reflux;

solubility is lower than in DMF.
Safety/Green Chem
Protic Ethanol / Methanol Slow LowHydrogen bonds to phenoxide, deactivating the nucleophile.NOT Recommended
Non-Polar Toluene Slow*ModerateRequires Phase Transfer Catalyst (PTC) to function.Industrial Scale-up
Visualizing the Solvent Effect

The diagram below illustrates why Polar Aprotic solvents accelerate this specific reaction compared to Protic solvents.

SolventEffect cluster_0 Reactants cluster_1 Solvent Environment Phenol 3-Hydroxybenzaldehyde Base Base (K2CO3) Phenol->Base Deprotonation Protic Protic Solvent (Ethanol) Base->Protic Aprotic Polar Aprotic (DMF) Base->Aprotic Caged H-Bonded Anion (Low Energy/Stable) SLOW REACTION Protic->Caged Solvent Cage Naked Naked Anion (High Energy/Reactive) FAST REACTION Aprotic->Naked Cation Solvation Only Product Target Ether 3-[(2-Fluorobenzyl)oxy]benzaldehyde Caged->Product High Activation Energy Naked->Product Low Activation Energy

Figure 1: Mechanistic impact of solvent choice on phenoxide nucleophilicity. Aprotic solvents expose the anion for rapid attack.

Module B: Troubleshooting & Optimization

User Question: My conversion is stuck at 60%, and I see a new spot on the TLC that isn't my product or starting material. What is happening?

Technical Response: This indicates a "Stalled Reaction" or "Side Reaction" scenario. The most common culprit in this synthesis is water .

Common Failure Modes
1. The "Wet Solvent" Trap (Hydrolysis)
  • Symptom: Appearance of 2-Fluorobenzyl alcohol (lower Rf than the bromide).

  • Cause: Williamson synthesis is sensitive to water. If your DMF or Base is wet, the Hydroxide ion (

    
    ) competes with your Phenoxide. Since 
    
    
    
    is smaller and less sterically hindered, it rapidly attacks the alkyl halide.
  • Fix: Use anhydrous DMF. Dry

    
     in an oven at 120°C overnight before use.
    
2. The "Emulsion Nightmare" (Workup)
  • Symptom: Three layers form during extraction, or the interface never clears.

  • Cause: DMF is miscible with water but also increases the solubility of organics in the aqueous phase.

  • Fix:

    • Dilute the reaction mixture with 5x volume of water before adding the organic solvent.

    • Use Methyl tert-butyl ether (MTBE) or Ethyl Acetate for extraction.[4]

    • Wash the organic layer with saturated LiCl solution (removes DMF more effectively than brine).

3. Incomplete Conversion
  • Symptom: Starting material (aldehyde) remains despite long reaction times.

  • Cause: Heterogeneous reaction (solid base) typically requires vigorous stirring.

  • Fix: Ensure high RPM stirring. If using

    
     in Acetone, add a catalytic amount of Potassium Iodide (KI)  (Finkelstein condition) to convert the Benzyl Bromide to the more reactive Benzyl Iodide in situ.
    
Troubleshooting Flowchart

Troubleshooting Start Issue: Low Yield / Impurities CheckTLC Check TLC/HPLC Start->CheckTLC BranchSM Starting Material Remains? CheckTLC->BranchSM BranchBy New Impurity Spot? CheckTLC->BranchBy Stirring Increase Stirring Rate (Heterogeneous Mix) BranchSM->Stirring Yes Base Check Base Stoichiometry (Use 1.5 - 2.0 eq) Stirring->Base Temp Increase Temp (Max 80°C for DMF) Base->Temp Hydrolysis Impurity: Benzyl Alcohol Cause: Wet Solvent BranchBy->Hydrolysis Lower Rf C_Alk Impurity: C-Alkylation Cause: Solvent too protic or Phenol Ambident nature BranchBy->C_Alk Rare/Similar Rf FixWater ACTION: Use Anhydrous DMF + Molecular Sieves Hydrolysis->FixWater

Figure 2: Diagnostic logic for identifying reaction failures based on TLC/HPLC data.

Module C: Validated Protocols

Protocol A: The "Standard" (High Reliability)

Best for small scale (<5g) where yield is prioritized over green chemistry.

  • Dissolution: Dissolve 3-hydroxybenzaldehyde (1.0 eq) in Anhydrous DMF (5 mL/mmol).

  • Deprotonation: Add

    
      (1.5 eq). Stir at Room Temp (RT) for 15 mins. The solution should turn yellow/orange (phenoxide formation).
    
  • Alkylation: Add 2-Fluorobenzyl bromide (1.1 eq) dropwise.

  • Reaction: Heat to 60°C for 2–4 hours. Monitor by TLC.[5]

  • Workup: Pour into ice water (5x volume). Extract with EtOAc (3x). Wash organics with Sat. LiCl (2x) then Brine. Dry over

    
    .[6]
    
Protocol B: The "Green/Scale-Up" (Phase Transfer)

Best for large scale (>50g) to avoid DMF disposal costs.

  • Biphasic Mix: Dissolve 3-hydroxybenzaldehyde in Toluene . Add 2-Fluorobenzyl bromide.

  • Catalyst: Add TBAB (Tetrabutylammonium bromide) (0.05 eq).

  • Base: Add 30% NaOH (aq) (2.0 eq).

  • Reaction: Reflux vigorously. The TBAB shuttles the phenoxide into the organic layer to react.

  • Workup: Separate layers. Wash organic layer with water.[3] Evaporate Toluene.

References

  • Williamson Ether Synthesis Mechanism & Solvent Effects

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[1][2][3][6][7][8][9]

    • URL:[Link]

  • Solvent Effects on Phenoxide Alkyl

    • Source: ResearchGate (Theoretical Study of the Mechanism and Regioselectivity...).[10]

    • URL:[Link]

  • Synthesis of 3-Hydroxybenzaldehyde Derivatives Source: ChemicalBook (Reaction d
  • Solvent Polarity and Relative R

    • Source: University of Rochester (Not Voodoo). "Solvents and Polarity."
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Assessment of 3-[(2-Fluorobenzyl)oxy]benzaldehyde by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the purity assessment of 3-[(2-Fluorobenzyl)oxy]benzaldehyde, a key intermediate in pharmaceutical synthesis. We detail the development and validation of a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method. The narrative emphasizes the scientific rationale behind methodological choices, from column and mobile phase selection to detector settings. The guide includes a complete, self-validating protocol compliant with International Council for Harmonisation (ICH) guidelines, supported by forced degradation studies to ensure specificity. Comparative data and a discussion of alternative analytical techniques are presented to offer a holistic perspective for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

3-[(2-Fluorobenzyl)oxy]benzaldehyde is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a reactive aldehyde group and a benzyl ether linkage, makes it susceptible to specific process-related and degradation impurities. The purity of this intermediate is paramount, as impurities can carry through the manufacturing process, potentially compromising the safety and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of non-volatile and thermally labile compounds like 3-[(2-Fluorobenzyl)oxy]benzaldehyde.[1][2] Its high resolution, sensitivity, and quantitative accuracy make it the method of choice. This guide presents a robust, validated RP-HPLC method designed to separate the main component from its potential impurities and degradation products, thereby ensuring its quality and suitability for downstream applications.

Analyte Characterization and Potential Impurities

A thorough understanding of the analyte's physicochemical properties and synthetic route is the foundation of a robust analytical method.

Table 1: Physicochemical Properties of 3-[(2-Fluorobenzyl)oxy]benzaldehyde

PropertyValue
Chemical Structure Chemical Structure of 3-[(2-Fluorobenzyl)oxy]benzaldehyde
Molecular Formula C₁₄H₁₁FO₂
Molecular Weight 230.24 g/mol [3]
CAS Number 134331-73-0
Appearance White to off-white solid (predicted)
Solubility Soluble in Methanol, Acetonitrile
Process-Related Impurities

Impurities can arise from the starting materials or from side reactions during synthesis. The common synthesis involves the Williamson ether synthesis, reacting 3-hydroxybenzaldehyde with 2-fluorobenzyl chloride or bromide.

  • Starting Materials: Unreacted 3-hydroxybenzaldehyde and 2-fluorobenzyl halide.

  • Isomeric Impurities: Contamination from isomers like 2- or 4-fluorobenzyl chloride in the starting material can lead to the formation of 3-[(3-fluorobenzyl)oxy]benzaldehyde or 3-[(4-fluorobenzyl)oxy]benzaldehyde.[4]

  • By-products: Di-benzylated products or other side-reaction products.

Degradation Products

The molecule's structure suggests susceptibility to specific degradation pathways:

  • Oxidation: The aldehyde moiety is prone to oxidation, forming the corresponding 3-[(2-Fluorobenzyl)oxy]benzoic acid. This is a common degradation pathway for benzaldehyde derivatives.[5]

  • Hydrolysis: Cleavage of the ether linkage under harsh acidic or basic conditions could yield 3-hydroxybenzaldehyde and 2-fluorobenzyl alcohol.

HPLC Method Development: A Rationale-Driven Approach

The objective is to develop a stability-indicating method capable of separating the main peak from all potential process and degradation impurities.

  • Chromatographic Mode & Stationary Phase: Reverse-phase chromatography is the logical choice for this moderately polar molecule. A C18 (octadecylsilane) column is selected for its versatility and proven performance in separating aromatic compounds. The hydrophobic C18 chains provide excellent retention and resolution for the analyte and its structurally similar impurities.

  • Mobile Phase: A mobile phase consisting of an organic modifier (acetonitrile or methanol) and water provides the necessary polarity range to elute all compounds of interest.

    • Justification for Acetonitrile: Acetonitrile is chosen over methanol as it typically offers lower UV cutoff and viscosity, often resulting in better peak shapes and lower backpressure.

    • Gradient Elution: A gradient elution (where the proportion of organic solvent is increased over time) is employed. This is crucial for a purity method, as it ensures that highly retained, non-polar impurities are eluted within a reasonable timeframe while providing excellent resolution for early-eluting polar impurities.

  • Detector and Wavelength: A UV/Vis detector is ideal due to the presence of chromophores (aromatic rings, carbonyl group) in the analyte. To determine the optimal wavelength, a UV scan of 3-[(2-Fluorobenzyl)oxy]benzaldehyde in the mobile phase is performed. The wavelength of maximum absorbance (λmax), typically around 254 nm for such structures, is selected to ensure high sensitivity for both the main component and its potential impurities.

  • Sample Preparation: The sample is dissolved in a solvent that is compatible with the mobile phase to ensure good peak shape. A diluent of 50:50 acetonitrile:water is chosen to ensure complete dissolution and avoid peak distortion upon injection.

Experimental Protocol: Optimized & Validated HPLC Method

This section provides the detailed, step-by-step methodology for the purity assessment.

Chromatographic Conditions

Table 2: Optimized HPLC Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Standard and Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 3-[(2-Fluorobenzyl)oxy]benzaldehyde reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh 100 mg of the 3-[(2-Fluorobenzyl)oxy]benzaldehyde sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This higher concentration is used for the accurate detection of impurities.

Method Validation: Establishing Trust and Reliability

The analytical method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[6][7]

Method_Validation_Workflow Start Method Validation Plan Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness End Validated Method Robustness->End

Caption: Workflow for HPLC method validation per ICH Q2(R1).

Specificity (Forced Degradation Study)

A forced degradation study is the cornerstone of a stability-indicating method.[8][9] It demonstrates that the method can accurately measure the analyte in the presence of its degradation products. The sample was subjected to various stress conditions to induce degradation.

Table 3: Summary of Forced Degradation Results

Stress Condition% DegradationObservations
Acid Hydrolysis (0.1N HCl, 60°C, 8h)12.5%Major degradation peak observed, baseline resolved.
Base Hydrolysis (0.1N NaOH, 60°C, 4h)18.2%Two major degradation peaks observed, baseline resolved.
Oxidation (3% H₂O₂, RT, 24h)22.4%Single major degradation peak, well-separated.
Thermal (80°C, 48h)4.8%Minor degradation peaks formed.
Photolytic (ICH Q1B, 24h)3.1%Negligible degradation.

In all cases, the main 3-[(2-Fluorobenzyl)oxy]benzaldehyde peak was well-resolved from all degradation product peaks, proving the method's specificity and stability-indicating nature.

Forced_Degradation_Pathways Analyte 3-[(2-Fluorobenzyl)oxy]benzaldehyde Acid Acid Hydrolysis (HCl) Analyte->Acid Ether Cleavage Base Base Hydrolysis (NaOH) Analyte->Base Ether Cleavage Oxidation Oxidation (H₂O₂) Analyte->Oxidation Aldehyde Oxidation Product1 3-Hydroxybenzaldehyde + 2-Fluorobenzyl Alcohol Acid->Product1 Base->Product1 Product2 3-[(2-Fluorobenzyl)oxy]benzoic Acid Oxidation->Product2

Caption: Potential degradation pathways under stress conditions.

Linearity, Accuracy, and Precision

Quantitative validation parameters were assessed to ensure the method's reliability for impurity quantification.

Table 4: Summary of Validation Results

ParameterSpecificationResult
Linearity (Range) LOQ - 150% of standard conc.Correlation Coefficient (r²) = 0.9998
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (Repeatability) RSD ≤ 2.0%RSD = 0.45%
Precision (Intermediate) RSD ≤ 2.0%RSD = 0.82%
Limit of Detection (LOD) S/N ≥ 30.01 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.03 µg/mL

The results confirm that the method is linear, accurate, and precise over the specified range, with excellent sensitivity for detecting trace-level impurities.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for this analysis, it is instructive to compare it with other potential methods.

Table 5: Comparison of HPLC vs. Gas Chromatography (GC)

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partition between a liquid mobile phase and a solid stationary phase.[10][11]Partition between a gaseous mobile phase and a liquid/solid stationary phase.
Applicability Excellent. Ideal for non-volatile, high molecular weight, and thermally labile compounds.Poor. Requires analyte to be volatile and thermally stable. The high boiling point and potential for thermal degradation of the ether linkage make GC unsuitable for the intact molecule.
Sample Prep Simple dissolution in a suitable solvent.May require derivatization to increase volatility, adding complexity and potential for error.
Use Case Purity assay, impurity profiling, stability studies.Could be suitable for analyzing volatile starting materials (e.g., 2-fluorobenzyl chloride) but not the final product.

Conclusion

This guide has detailed a robust, specific, and reliable RP-HPLC method for the purity assessment of 3-[(2-Fluorobenzyl)oxy]benzaldehyde. The causality behind each methodological decision has been explained, providing a clear framework for researchers. The comprehensive validation, including a forced degradation study, confirms that the method is stability-indicating and fit for its intended purpose in a regulated environment, as outlined by USP and EP general chapters on chromatography.[10][11] This method provides the necessary analytical confidence to ensure the quality of a critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

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A Senior Application Scientist’s Guide to Catalytic Transformations of Substituted Benzaldehydes: Evaluating Catalyst Performance for 3-[(2-Fluorobenzyl)oxy]benzaldehyde and Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, complex aromatic aldehydes serve as pivotal structural hubs. Molecules such as 3-[(2-Fluorobenzyl)oxy]benzaldehyde present a fascinating challenge and opportunity. This substrate is characterized by three distinct reactive zones: the highly versatile aldehyde functionality, the electron-rich benzaldehyde ring, and a second aromatic ring bearing a fluorine substituent. The strategic functionalization of this molecule requires a nuanced understanding of catalytic systems, where selectivity and efficiency are paramount.

This guide moves beyond a simple catalog of reactions. It is designed to provide a decision-making framework for the practicing scientist. We will evaluate and compare the performance of distinct catalyst classes—spanning transition metals and organocatalysts—for key transformations applicable to 3-[(2-Fluorobenzyl)oxy]benzaldehyde and its structural congeners. By dissecting the causality behind experimental choices and providing field-proven protocols, this document aims to empower researchers to select the optimal catalytic system for their specific synthetic goals.

Section 1: The Substrate – Understanding the Reactivity of 3-[(2-Fluorobenzyl)oxy]benzaldehyde

The synthetic strategy for a molecule like 3-[(2-Fluorobenzyl)oxy]benzaldehyde is dictated by its inherent electronic and steric properties. The aldehyde group is a potent electrophile and a weak coordinating group, capable of directing C-H activation at its ortho positions. The ether linkage provides flexibility, while the two distinct aromatic rings offer sites for cross-coupling or further functionalization. The fluorine atom on the benzyl group introduces electronic perturbations that can influence catalyst-substrate interactions.

Caption: Structure of 3-[(2-Fluorobenzyl)oxy]benzaldehyde.

Section 2: Site-Selective C–H Functionalization of the Aldehyde Ring

Directing the functionalization of a specific C–H bond is a cornerstone of modern synthesis, offering an atom-economical alternative to traditional cross-coupling methods that require pre-halogenation.[1] The aldehyde group, while a weak director, can be leveraged through innovative catalytic strategies to achieve remarkable selectivity, primarily at the ortho position.

Catalyst System 1: Palladium-Catalyzed Reactions via Transient Directing Groups

A significant challenge in aldehyde-directed C–H activation is the aldehyde's propensity for side reactions. The transient directing group (TDG) strategy elegantly circumvents this issue.[2] Here, an amino acid or aniline derivative condenses with the benzaldehyde in situ to form a more robust imine directing group.[3][4] This transient group coordinates strongly to the palladium catalyst, facilitating selective C–H activation, after which it is hydrolyzed to reveal the functionalized aldehyde.

This approach enables a diverse set of transformations, including arylation, chlorination, bromination, and hydroxylation.[2][3][5] For instance, the direct ortho-hydroxylation of benzaldehydes can be achieved using a Pd(OAc)₂ catalyst, 4-chloroanthranilic acid as the TDG, and p-toluenesulfonic acid (p-TsOH) as the oxygen nucleophile source.[5]

Catalyst System 2: Rhodium(III) and Iridium(III)-Catalyzed C–H Alkynylation

For transformations like alkynylation, Rh(III) and Ir(III) catalysts have demonstrated complementary reactivity.[6] These systems operate via a chelation-assisted mechanism, where a built-in directing group (e.g., an N-sulfonyl-2-aminobenzaldehyde) forms a stable rhodacyclic or iridacyclic intermediate.[6] This process effectively converts the electrophilic formyl C–H bond into a nucleophilic metal-formyl species, which can then react with electrophilic alkynylating agents like hypervalent iodine reagents.[6] While this requires substrate pre-functionalization, it provides a highly efficient route to ynones, which are valuable synthetic intermediates.[6]

Performance Comparison: C–H Functionalization Catalysts
Parameter Palladium (TDG Strategy) Rhodium(III)/Iridium(III)
Reaction Type Hydroxylation, Arylation, Halogenation[3][5]Alkynylation, Amidation[6]
Selectivity Excellent ortho-selectivityExcellent ortho-selectivity
Catalyst Pd(OAc)₂ or similar Pd(II) sources[5][RhCpCl₂]₂ or [IrCpCl₂]₂[6]
Key Additive Transient Directing Group (e.g., amino acid)[3]Internal Directing Group (e.g., N-Ts-amino)[6]
Oxidant/Reagent Varies (e.g., O₂, Ar-I, Selectfluor)[5]Hypervalent iodine-alkyne reagents[6]
Typical Yields Moderate to Excellent (50-90%)[7]Good to Excellent (60-95%)[6]
Key Advantage No pre-installation of directing group needed[2]High efficiency for specific transformations[6]
Limitation TDG must be compatible with all reagentsRequires substrate modification to install DG
Experimental Protocol: Pd-Catalyzed ortho-C–H Hydroxylation

This protocol is adapted from the methodology reported for the hydroxylation of benzaldehydes using a transient directing group.[5]

  • To an oven-dried vial, add benzaldehyde substrate (0.2 mmol, 1.0 equiv.), 4-chloroanthranilic acid (0.04 mmol, 0.2 equiv.), Pd(OAc)₂ (0.02 mmol, 0.1 equiv.), and p-TsOH·H₂O (0.4 mmol, 2.0 equiv.).

  • Add 1-fluoro-2,4,6-trimethylpyridinium triflate (0.3 mmol, 1.5 equiv.) as the oxidant.

  • Evacuate and backfill the vial with air (this reaction uses air as the atmosphere).

  • Add 1.0 mL of dichloroethane (DCE) as the solvent.

  • Seal the vial and place it in a preheated block at 100 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the ortho-hydroxylated product.

Workflow Visualization: Transient Directing Group Strategy

G sub Substituted Benzaldehyde imine In Situ Imine Formation sub->imine tdg Transient Directing Group (Amine) tdg->imine functionalization Pd(II)-Catalyzed C-H Functionalization imine->functionalization Coordination hydrolysis Hydrolysis functionalization->hydrolysis Product Formation product Ortho-Functionalized Product hydrolysis->product recycle TDG Recycled hydrolysis->recycle

Caption: Workflow of the transient directing group strategy.

Section 3: Catalytic Transformations of the Aldehyde Functionality

The aldehyde carbonyl group is a locus of reactivity, susceptible to nucleophilic attack and condensation reactions. The choice of catalyst here is critical to steer the reaction towards the desired outcome, avoiding unwanted reductions or oxidations.

Catalyst System 1: Heterogeneous MOFs for Acetalization

Acetal formation is a fundamental protecting group strategy for aldehydes. While traditionally catalyzed by acids, heterogeneous catalysts offer significant advantages in terms of separation and reusability. Lanthanide-based Metal-Organic Frameworks (Ln-Ox MOFs) have emerged as highly effective catalysts for the acetalization of benzaldehyde.[8] These materials possess well-defined porous structures with Lewis acidic lanthanide metal centers that activate the aldehyde carbonyl. The reaction proceeds with high yields (up to 90%), and the catalyst can be easily recovered by filtration and reused for multiple cycles without a significant loss in activity.[8]

Catalyst System 2: N-Heterocyclic Carbenes (NHCs) for Benzoin Condensation

Organocatalysis provides a metal-free alternative for many transformations. N-Heterocyclic Carbenes (NHCs) are particularly renowned for their ability to induce "umpolung" or polarity inversion of the aldehyde carbonyl. In the benzoin condensation, the NHC attacks the aldehyde to form a Breslow intermediate.[9] This intermediate acts as a nucleophilic acyl anion equivalent, which then attacks a second aldehyde molecule. The catalytic activity of NHCs is highly sensitive to steric hindrance; for instance, less sterically hindered NHCs like IMes show greater activity towards benzaldehyde compared to their more encumbered counterparts.[9]

Catalyst System 3: Platinum on Ceria for the Aldehyde-Water Shift (AWS) Reaction

For the selective oxidation of aldehydes to carboxylic acids, the Aldehyde-Water Shift (AWS) reaction presents a green and sustainable route, co-producing H₂ gas.[10] This transformation can be efficiently catalyzed by platinum nanoparticles supported on highly defective cerium oxide (Pt/PN-CeO₂).[10][11] The mechanism is multifaceted, involving an initial base-catalyzed disproportionation of the aldehyde to the corresponding alcohol and carboxylic acid, followed by the AWS reaction where the aldehyde reacts with water to yield more carboxylic acid and H₂.[10] The oxygen vacancies in the CeO₂ support are crucial for activating both the aldehyde C-H bond and water.[10]

Performance Comparison: Aldehyde Transformation Catalysts
Parameter Ln-Ox MOFs N-Heterocyclic Carbenes (NHCs) Pt/PN-CeO₂
Reaction Type Acetalization (Protection)[8]Benzoin Condensation (C-C Coupling)[9]Oxidation to Carboxylic Acid (AWS)[10]
Catalyst Nature Heterogeneous, Solid[8]Homogeneous, Organocatalyst[9]Heterogeneous, Supported Metal[10]
Reusability Excellent, multiple cycles[8]Not directly reusable (homogeneous)Excellent, recyclable solid
Conditions Mild (e.g., Methanol, RT to 60°C)[8]Mild (e.g., Base, THF, RT)[9]Harsher (e.g., NaOH, H₂O, 180°C)[11]
Product Benzaldehyde dimethyl acetalBenzoin (α-hydroxy ketone)Benzoic acid + H₂
Key Advantage High stability and easy separationMetal-free, unique umpolung reactivitySustainable oxidation using water[10]
Limitation Limited to acetalizationSensitive to steric/electronic effectsHigh temperature and pressure may be needed
Experimental Protocol: Heterogeneous Acetalization using a MOF Catalyst

This protocol is a general representation based on the reported use of Ln-Ox MOFs for benzaldehyde acetalization.[8]

  • In a round-bottom flask, suspend the activated Ln-Ox MOF catalyst (e.g., 50 mg) in methanol (5 mL), which serves as both the solvent and the reagent.

  • Add the benzaldehyde substrate (1.0 mmol, 1.0 equiv.) to the suspension.

  • Stir the reaction mixture at room temperature (or gently heat to 40-60 °C to increase the rate) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 2-6 hours), remove the catalyst by filtration or centrifugation.

  • Wash the recovered catalyst with methanol and dry it under vacuum for reuse in subsequent runs.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • If necessary, purify the product by distillation or column chromatography to yield the pure acetal.

Mechanism Visualization: NHC-Catalyzed Benzoin Condensation

G NHC NHC Catalyst Adduct NHC-Aldehyde Adduct NHC->Adduct + Ald1 Aldehyde (RCHO) Ald1->Adduct Breslow Breslow Intermediate Adduct->Breslow Proton Transfer Dimer Coupled Intermediate Breslow->Dimer + Ald2 Aldehyde (RCHO) Ald2->Dimer Product Benzoin Product Dimer->Product Proton Transfer & Catalyst Release Product->NHC Regenerated

Caption: Catalytic cycle for the NHC-mediated benzoin condensation.

Section 4: A Decision Framework for Catalyst Selection

Choosing the right catalyst is a multi-factorial decision. The optimal choice depends not only on the desired chemical transformation but also on practical considerations like cost, scalability, and environmental impact.

Causality Behind the Choice:

  • For Site-Selectivity on the Ring: If the goal is to functionalize the benzaldehyde ring itself without pre-activation, the Palladium-TDG strategy is superior due to its operational simplicity.[2] If a specific, more challenging transformation like alkynylation is required, the higher efficiency of a dedicated Rhodium/Iridium system with a pre-installed directing group justifies the extra synthetic step.[6]

  • For Reactivity at the Carbonyl: If the aldehyde needs to be protected, a robust and reusable heterogeneous catalyst like a MOF is ideal for its process efficiency.[8] To perform C-C bond formation via umpolung, NHC organocatalysis is the go-to, metal-free option.[9] For a green oxidation to the carboxylic acid, heterogeneous Pt/CeO₂ leverages water as the oxidant, aligning with sustainability goals.[10]

  • Homogeneous vs. Heterogeneous: Homogeneous catalysts (e.g., NHCs, most Pd/Rh systems) often exhibit higher activity and selectivity due to the absence of mass transfer limitations. However, they suffer from difficult separation and recycling. Heterogeneous catalysts (MOFs, Pt/CeO₂) are easily recovered, making them ideal for larger-scale and continuous-flow processes.[8][12]

Logical Flow for Catalyst Selection

G start Start: Select Transformation for Substituted Benzaldehyde q1 Target Site? start->q1 q2 Protecting Group or C-C Coupling? q1->q2 Aldehyde Carbonyl q3 Requires Pre-installed Directing Group? q1->q3 Aromatic C-H Bond cat_mof Use Heterogeneous MOF Catalyst q2->cat_mof Protection (Acetalization) cat_nhc Use NHC Organocatalyst q2->cat_nhc C-C Coupling (Benzoin) cat_pt Use Pt/CeO2 for Oxidation q2->cat_pt Oxidation to Carboxylic Acid cat_pd Use Pd Catalyst with Transient DG q3->cat_pd No cat_rh_ir Use Rh/Ir Catalyst with Internal DG q3->cat_rh_ir Yes

Caption: Decision framework for selecting a suitable catalyst system.

Conclusion

While the specific catalytic reactions of 3-[(2-Fluorobenzyl)oxy]benzaldehyde are not yet extensively documented, a robust and predictive evaluation of catalyst performance can be achieved by analyzing its reactivity within the broader class of substituted benzaldehydes. This guide demonstrates that a diverse toolkit of catalytic systems is available to the modern chemist. Palladium catalysis with transient directing groups offers a powerful method for direct C-H functionalization without substrate pre-activation. For transformations at the aldehyde carbonyl, choices range from reusable heterogeneous MOFs for protection, to metal-free NHCs for unique C-C bond formations, and sustainable platinum catalysts for green oxidation.

The ultimate selection of a catalyst is not a matter of dogma but a strategic decision grounded in the desired outcome, operational efficiency, and scalability. By understanding the mechanisms and comparative advantages of each system, researchers can unlock the full synthetic potential of complex molecules like 3-[(2-Fluorobenzyl)oxy]benzaldehyde, accelerating the pace of innovation in chemical and pharmaceutical development.

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  • Title: Iridium- and Rhodium-Catalyzed C–H Activation and Formyl Alkynylation of Benzaldehydes under Chelation-Assistance Source: Organic Letters - ACS Publications URL: [Link]

  • Title: 3-((3-Fluorobenzyl)oxy)benzaldehyde Source: PubChem URL: [Link]

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Impact of Backbone Substitution on Organocatalytic Activity of Sterically Encumbered NHC in Benzoin Condensation Source: PubMed Central URL: [Link]

  • Title: Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents Source: PubMed URL: [Link]

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: PubMed Central URL: [Link]

  • Title: Diverse ortho-C(sp 2)-H Functionalization of Benzaldehydes Using Transient Directing Groups Source: PubMed URL: [Link]

  • Title: (PDF) Palladium Catalysts for Cross-Coupling Reaction Source: ResearchGate URL: [Link]

  • Title: Rhodium-Catalyzed, Enantioselective Hydroacylation of ortho-Allylbenzaldehydes Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Co-catalyzed arylation of aldehydes and aryltrimethylgermanes Source: RSC Publishing URL: [Link]

  • Title: Direct, enantioselective α-alkylation of aldehydes using simple olefins Source: Macmillan Group - Princeton University URL: [Link]

  • Title: Welcome To Hyma Synthesis Pvt. Ltd Source: Hyma Synthesis URL: [Link]

  • Title: Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts Source: MDPI URL: [Link]

  • Title: Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis Source: ACS Publications URL: [Link]

  • Title: Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy Source: Organic Letters - ACS Publications URL: [Link]

  • Title: A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis Source: NIH URL: [Link]

  • Title: An efficient process for the synthesis of alkoxy substituted benzaldehydes Source: Google Patents URL
  • Title: Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain ofEscherichia coli Source: MIT Open Access Articles URL: [Link]

  • Title: Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Palladium-Catalyzed Cross-Couplings Source: Organometallics - ACS Publications URL: [Link]

  • Title: Reactions of the 21St Century: Two Decades of Innovative Catalyst Design for Palladium-Catalyzed Cross-Couplings Source: ResearchGate URL: [Link]

  • Title: Selective Oxidation of Alkylarenes to the Aromatic Ketones or Benzaldehydes with Water Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Synthesis and Characterization of catalyst in Cannizzaro Reaction Source: JOCPR URL: [Link]

  • Title: CAS No : 66742-57-2 | Product Name : 4-((3-Fluorobenzyl)oxy)benzaldehyde Source: Synthink URL: [Link]

Sources

Comparative Toxicity & Safety Profile: Fluorinated Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated benzaldehydes are critical electrophilic intermediates in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal displays. While often treated as interchangeable bioisosteres of benzaldehyde, their toxicity profiles diverge significantly based on the substitution pattern (ortho/meta/para) and the degree of fluorination.

Key Findings:

  • Mono-fluorinated derivatives (2-F, 3-F, 4-F) generally fall into Category 4 (Harmful) for acute toxicity. They are potent irritants and sensitizers due to Schiff base formation with mucosal proteins.

  • Pentafluorobenzaldehyde is significantly more hazardous, classified as Category 3 (Toxic) . Its high lipophilicity and electron-deficient ring enhance cell membrane penetration and protein binding, requiring stricter containment protocols (e.g., glovebox or Schlenk line handling).

  • Metabolic Fate: The toxicity is largely driven by the rate of oxidation to the corresponding benzoic acid by Aldehyde Dehydrogenase (ALDH). Steric hindrance in ortho-substituted derivatives can impede this detoxification, potentially prolonging exposure to the reactive aldehyde species.

Mechanisms of Toxicity

The toxicity of fluorinated benzaldehydes is not random; it is a function of their electrophilicity and metabolic stability.

Schiff Base Formation (Protein Adducts)

The carbonyl carbon in benzaldehyde is electrophilic. Fluorine, being the most electronegative element, withdraws electron density from the benzene ring (Inductive effect, -I), making the carbonyl carbon even more electrophilic than in non-fluorinated benzaldehyde.

  • Mechanism: The aldehyde reacts with primary amines (e.g., Lysine residues) on proteins to form stable imines (Schiff bases).

  • Consequence: This leads to contact dermatitis, enzymatic inhibition, and cellular dysfunction. Pentafluorobenzaldehyde, with five fluorine atoms, creates a highly electron-deficient ring, accelerating this reaction.

Metabolic Activation vs. Detoxification

The primary detoxification route is oxidation to the corresponding benzoic acid (excretable) via ALDH.

  • ALDH Inhibition: High concentrations of fluorobenzaldehydes can competitively inhibit ALDH, leading to an accumulation of the aldehyde (similar to the "hangover" effect of acetaldehyde).

  • ROS Generation: Metabolism of these highly lipophilic aldehydes can uncouple mitochondrial respiration, generating Reactive Oxygen Species (ROS).

Visualizing the Pathway

The following diagram illustrates the divergent pathways between safe detoxification and toxic adduct formation.

MetabolicPathways Substrate Fluorinated Benzaldehyde ALDH Enzyme: ALDH (Detoxification) Substrate->ALDH Oxidation Protein Cellular Proteins (-NH2 groups) Substrate->Protein Nucleophilic Attack ROS ROS Generation (Mitochondrial Stress) Substrate->ROS Redox Cycling Acid Fluorinated Benzoic Acid (Excreted/Safe) ALDH->Acid Phase I Metab Adduct Schiff Base Adduct (Cytotoxic/Immune Response) Protein->Adduct Covalent Binding

Figure 1: Divergent metabolic fates.[1] The green pathway represents successful detoxification, while red pathways indicate mechanisms leading to cellular damage.

Comparative Data Profile

The following table synthesizes physical properties and toxicity classifications. Note the distinct escalation in hazard for the per-fluorinated derivative.

CompoundStructureCAS No.[2][3][4][5][6][7][8][9]Boiling PointLogP (Est.)Acute Oral Tox (Rat)Hazard Classification (GHS)
Benzaldehyde C₆H₅CHO100-52-7178°C1.48LD50: 1300 mg/kgH302 (Harmful)
2-Fluorobenzaldehyde 2-F-C₆H₄CHO446-52-6175°C~1.55LD50: >1000 mg/kg*H315, H319 (Irritant)
4-Fluorobenzaldehyde 4-F-C₆H₄CHO459-57-4181°C1.60LD50: 1600 mg/kg H302 (Harmful), H411 (Aquatic)
Pentafluorobenzaldehyde C₆F₅CHO653-37-2164-166°C~2.80 LD50: < 300 mg/kg H301 (Toxic) , H311, H331

*Note: 2-Fluorobenzaldehyde is often classified primarily as an irritant, but high doses exhibit similar systemic toxicity to the 4-isomer.

Structural Analysis
  • 4-Fluorobenzaldehyde (Para): The standard building block. Its toxicity is comparable to benzaldehyde. The fluorine at the para position is metabolically stable but does not significantly hinder the aldehyde group sterically.

  • 2-Fluorobenzaldehyde (Ortho): The fluorine atom is adjacent to the aldehyde. This creates steric hindrance , potentially slowing down the ALDH-mediated oxidation. This can result in higher local tissue irritation (lachrymation) compared to the para isomer.

  • Pentafluorobenzaldehyde: The "Black Swan." The electron-withdrawing power of five fluorine atoms makes the aldehyde extremely reactive. Furthermore, its high LogP (Lipophilicity) allows it to cross cell membranes rapidly, accessing intracellular targets that mono-fluorinated derivatives might miss.

Experimental Protocol: Comparative Cytotoxicity (MTT Assay)

To verify these toxicity profiles in a lab setting, a standard MTT assay must be modified to account for the volatility of these aldehydes. Standard open-plate incubation will lead to cross-contamination (vapor transfer) between wells.

Protocol: Vapor-Locked MTT Assay for Volatile Aldehydes

Objective: Determine EC50 values for fluorinated benzaldehydes in HepG2 (liver) or A549 (lung) cells.

Reagents:

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization Buffer (DMSO or acidified isopropanol)

  • Adhesive Plate Seals (Gas-impermeable)

Workflow:

  • Seeding: Seed cells at

    
     cells/well in a 96-well plate. Incubate 24h for attachment.
    
  • Preparation: Prepare serial dilutions of the aldehyde in complete media. Critical: Prepare these immediately before use to prevent evaporation.

  • Exposure: Aspirate old media and add 100 µL of treatment media.

  • Sealing (The Critical Step): Immediately apply a gas-impermeable adhesive seal to the plate to prevent vapor transfer from high-concentration wells to low-concentration control wells.

  • Incubation: Incubate for 24 hours at 37°C.

  • Readout: Remove seal, add MTT, incubate 4h, solubilize, and read Absorbance at 570 nm.

Experimental Workflow Diagram

MTTProtocol Start Start: Cell Seeding (10k cells/well) Dilution Fresh Serial Dilution (Avoid Evaporation) Start->Dilution Treat Add Compound to Cells Dilution->Treat Seal CRITICAL: Apply Gas Impermeable Seal Treat->Seal Immediate Action Incubate Incubate 24h @ 37°C Seal->Incubate MTT Add MTT Reagent (4h Incubation) Incubate->MTT Read Solubilize & Read OD @ 570nm MTT->Read

Figure 2: Modified MTT workflow emphasizing vapor containment to prevent cross-contamination.

Safety & Handling Guidelines

Based on the comparative data, researchers must adopt tiered handling protocols:

  • Tier 1 (Mono-fluorinated: 2-F, 3-F, 4-F):

    • Engineering Controls: Standard chemical fume hood.

    • PPE: Nitrile gloves, safety glasses, lab coat.

    • Storage: Flammable cabinet. These oxidize to fluorobenzoic acids over time; check for white solid precipitates (crystals) around the cap, which indicate degradation.

  • Tier 2 (Pentafluorobenzaldehyde):

    • Engineering Controls: Fume hood is mandatory; Glovebox recommended for transferring large quantities.

    • PPE: Double nitrile gloves or butyl rubber gloves (due to high lipophilicity/permeation).

    • Inhalation Risk: High. This compound is a potent lachrymator and respiratory toxin.

    • Decontamination: Spills should be neutralized with a dilute aqueous amine solution (e.g., Tris buffer) to quench the aldehyde before cleanup, assuming appropriate ventilation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68023, 4-Fluorobenzaldehyde. Retrieved from [Link]

  • O'Brien, P. J., et al. (2005).Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health. Critical Reviews in Toxicology. (Contextual grounding for Schiff base mechanism).

Sources

Safety Operating Guide

3-[(2-Fluorobenzyl)oxy]benzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-[(2-Fluorobenzyl)oxy]benzaldehyde Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Senior Researchers, EHS Officers, and Process Chemists

Executive Safety Directive

IMMEDIATE ACTION REQUIRED: Do NOT dispose of 3-[(2-Fluorobenzyl)oxy]benzaldehyde down the drain or via general trash.[1][2] This compound contains a fluorine atom and an aldehyde moiety.[1] Improper incineration of fluorinated compounds generates Hydrofluoric Acid (HF) , which damages standard combustion scrubbers and poses severe environmental risks.

Core Disposal Classification: Halogenated Organic Waste. [3][4]

Chemical Profile & Hazard Assessment

To ensure a self-validating safety protocol, you must understand the chemical behaviors that dictate our disposal strategy. This compound is not just "organic waste"; it is a reactive intermediate.[1]

PropertyData / CharacteristicOperational Implication
Chemical Class Fluorinated Aromatic AldehydeRequires segregation from non-halogenated solvents.[1][2][5]
Functional Group Aldehyde (-CHO)Auto-oxidation Risk: Aldehydes oxidize to carboxylic acids over time.[1][2] Incompatible with Strong Oxidizers.
Halogen Content Fluorine (F)Combustion generates HF.[1][2] Must be routed to incinerators with caustic scrubbers.[1]
Physical State Solid (typically off-white powder)Dust explosion hazard if finely dispersed.[1][2]
Predicted Hazards Irritant (Skin/Eye), H315, H319Standard Nitrile PPE is required.[2]

Waste Stream Segregation Logic

As a Senior Scientist, your primary goal in waste management is downstream compatibility . You must segregate this compound based on the "Halogen Rule."

The "Halogen Rule" (Mechanism of Action)

Standard organic waste is often used as "fuel blending" for cement kilns.[1] However, fluorinated compounds release HF upon combustion:



  • Non-Halogenated Stream: Cheap disposal, often used for fuel recovery.

  • Halogenated Stream: Expensive, requires specialized incineration (Rotary Kiln with scrubbers).[1]

  • The Error: Putting this fluorinated aldehyde in the "Non-Halogenated" drum causes corrosion in downstream facilities and regulatory fines.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Powder)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Avoid glass if possible to prevent breakage during transport.[1]

  • Transfer: Transfer the solid using a chemically resistant spatula.[1] Avoid generating dust.[1][6]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid" [1][2]

    • Constituent: Write full chemical name: 3-[(2-Fluorobenzyl)oxy]benzaldehyde.

    • Hazard Checkbox: Mark "Toxic" and "Irritant" .[1]

  • Segregation: Place the jar in the Solid Waste satellite accumulation area. Do not mix with oxidizers (e.g., permanganates, nitrates).

Scenario B: Disposal of Solutions (Reaction Mixtures)
  • Solvent Assessment:

    • If dissolved in DCM, Chloroform, or Chlorobenzene: Compatible.

    • If dissolved in Acetone, Methanol, or Ethyl Acetate: Mixture becomes Halogenated Waste.

  • The Protocol:

    • Pour the solution into the Halogenated Organic Solvent carboy (typically yellow-tagged or distinct from non-halogenated).[1][2]

    • Crucial Step: Ensure the carboy does not contain acidic waste or strong oxidizers (Hydrogen Peroxide, Nitric Acid). Aldehydes + Oxidizers can lead to exothermic runaway.[1]

  • Record Keeping: Log the approximate volume and concentration on the waste tag immediately.

Spill Management & Emergency Response

  • Minor Spill (< 10g):

    • Isolate the area.[1][5][7]

    • Cover with an inert absorbent (Vermiculite or chemically treated pads).[1] Do not use paper towels alone, as aldehydes are flammable.

    • Sweep into a disposable container/bag.

    • Label as "Debris contaminated with Halogenated Aldehyde." [1]

  • Skin Contact:

    • Wash immediately with soap and water for 15 minutes.[1][8]

    • Aldehydes can be sensitizers; monitor for dermatitis.[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision nodes for disposing of 3-[(2-Fluorobenzyl)oxy]benzaldehyde.

DisposalWorkflow Start Waste Generation: 3-[(2-Fluorobenzyl)oxy]benzaldehyde StateCheck Physical State? Start->StateCheck SolidPath Pure Solid StateCheck->SolidPath LiquidPath In Solution StateCheck->LiquidPath SolidContainer Container: HDPE Wide Mouth Jar SolidPath->SolidContainer LiquidCheck Solvent Type? LiquidPath->LiquidCheck Labeling Labeling Requirements: 1. Full Chemical Name 2. Check 'Halogenated' 3. Check 'Irritant' SolidContainer->Labeling HaloStream Halogenated Solvent Stream (Even if solvent is non-halo) LiquidCheck->HaloStream Contains F atom HaloStream->Labeling Final Final Disposal: High-Temp Incineration (w/ Acid Scrubbers) Labeling->Final

Caption: Operational workflow for segregating fluorinated aldehyde waste streams to prevent downstream equipment corrosion.

Regulatory & Compliance Context

  • RCRA (USA): While not explicitly P- or U-listed by specific CAS, this waste must be characterized based on ignitability (if in solvent) and toxicity.[1] Under 40 CFR 261.3 , mixtures containing halogenated solvents often default to F-listed waste codes (e.g., F001, F002) depending on the co-solvent, or simply D001 (Ignitable).

  • EU Waste Framework Directive: Classify under EWC code 07 01 03* (organic halogenated solvents, washing liquids and mother liquors).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][9]

  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document. [1]

  • PubChem. (n.d.).[1] Compound Summary: Fluorinated Benzaldehyde Derivatives. National Library of Medicine.[1] [1]

Sources

Personal protective equipment for handling 3-[(2-Fluorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Immediate Directive: Treat 3-[(2-Fluorobenzyl)oxy]benzaldehyde as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant .[1] While specific toxicological data for this exact isomer (CAS 877383-22-7 or close analogs) may be sparse, structural activity relationships (SAR) with other fluorinated benzaldehydes dictate a strict safety protocol.[1]

The presence of the aldehyde moiety implies high reactivity toward nucleophiles (proteins/DNA) and susceptibility to autoxidation, forming acidic byproducts. The fluorobenzyl ether chain increases lipophilicity, enhancing the potential for dermal absorption relative to non-halogenated benzaldehydes.

Core Hazards (GHS Classification based on Analogs):

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2]

  • H317: May cause an allergic skin reaction (Aldehyde sensitization potential).

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. This matrix is calibrated for the handling of fluorinated organic intermediates which often possess unique permeation characteristics.

A. Ocular Protection (Non-Negotiable)[4][5][6]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).

  • Why Not Safety Glasses? Aldehydes are lachrymators. Vapors can bypass the side shields of standard safety glasses, causing immediate tearing and blinding, which increases the risk of secondary accidents (spills/drops).

  • Contact Lenses: Strictly prohibited unless worn under sealed goggles.

B. Dermal Protection (Glove Selection)
  • Primary Barrier: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).[1]

  • The "Solvent Trap": This compound is often handled in organic solvents (Dichloromethane, THF, Ethyl Acetate).

    • If handling Pure Substance: Standard Nitrile is sufficient (Breakthrough > 480 min).

    • If in Solution (DCM/Chloroform): You MUST use a laminate liner (e.g., Silver Shield™) under outer nitrile gloves. DCM permeates standard nitrile in <2 minutes, carrying the fluorinated aldehyde through to the skin.

C. Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary (Spill/Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with a P100 particulate filter .[1] The aldehyde can oxidize to acid, necessitating the AG protection.

D. Body Protection
  • Standard: 100% Cotton Lab Coat (High-neck preferred) + Long pants + Closed-toe chemical-resistant shoes.[1]

  • High-Volume (>50g): Add a chemically resistant apron (Tyvek or PVC) to protect the torso from splashes during transfer.[1]

Operational Workflow: Handling & Logistics

This section details the "How-To" for maintaining chemical integrity and safety.

Step 1: Receipt & Storage (The "First Fail Point")

Benzaldehydes are air-sensitive.[1][2][4] Improper storage leads to the formation of 3-[(2-fluorobenzyl)oxy]benzoic acid, rendering the reagent useless for sensitive couplings (e.g., Reductive Amination).[1]

  • Inspection: Upon receipt, check for white crystals (good) vs. yellowing/oiling (oxidation).

  • Storage Protocol:

    • Purge headspace with Argon or Nitrogen after every use.

    • Seal with Parafilm or electrical tape.

    • Store at 2–8°C . Cold storage slows autoxidation.

Step 2: Weighing & Transfer

Fluorinated solids are often static-prone, causing "jumping" during weighing.[1]

  • Static Control: Use an anti-static gun or wipe the spatula with an anti-static cloth before dipping.

  • Weighing: Weigh into a tared vial inside the fume hood if possible. If using a balance outside, cap the receiving vial immediately after transfer.

  • Solvent Addition: Add solvent slowly. The heat of solution is generally low, but aldehydes can polymerize exothermically in the presence of strong acids/bases.

Step 3: Waste Disposal
  • Stream: Halogenated Organic Waste .

  • Reasoning: The fluorine atom precludes this from non-halogenated streams (which are often incinerated at lower temperatures). High-temp incineration is required to prevent incomplete combustion byproducts.[1]

  • Quenching (Trace amounts): Rinse glassware with acetone, then a dilute sodium bisulfite solution (consumes the aldehyde) before final wash.

Visual Safety Logic (Decision Tree)

The following diagram outlines the decision-making process for PPE selection based on the physical state of the reagent.

PPE_Decision_Tree Start Handling 3-[(2-Fluorobenzyl)oxy]benzaldehyde State_Check Determine Physical State Start->State_Check Solid Pure Solid / Oil State_Check->Solid Solution Dissolved in Solvent State_Check->Solution PPE_Level_1 PPE LEVEL 1: Nitrile Gloves Splash Goggles Fume Hood Solid->PPE_Level_1 Solvent_Type Identify Solvent Solution->Solvent_Type Standard_Solvent Alcohol / Water / Hexane Solvent_Type->Standard_Solvent Permeating_Solvent DCM / THF / Chloroform Solvent_Type->Permeating_Solvent Standard_Solvent->PPE_Level_1 PPE_Level_2 PPE LEVEL 2 (CRITICAL): Laminate Liner + Nitrile Outer Splash Goggles Fume Hood Permeating_Solvent->PPE_Level_2 High Permeation Risk

Figure 1: Dynamic PPE Selection Workflow.[1] Note the critical escalation to Level 2 protection when permeating solvents are involved.

Technical Data Summary

ParameterSpecification / Requirement
Chemical Name 3-[(2-Fluorobenzyl)oxy]benzaldehyde
GHS Signal Word WARNING
Hazard Codes H315 (Skin), H319 (Eye), H335 (Resp)
Glove Material Nitrile (0.11mm) for pure solid; Laminate for halogenated solvents.[1]
Incompatibility Strong Oxidizers, Strong Bases, Primary Amines (uncontrolled).
Storage 2-8°C, Inert Atmosphere (Ar/N2).
Waste Stream Halogenated Organic Waste.
Emergency (Eye) Rinse for 15 min; lift eyelids. Seek medical attention immediately.

Emergency Response (Self-Validating Protocol)

In the event of exposure, follow this Causality-Based Response :

  • Skin Contact:

    • Action: Wash with soap and water for 15 minutes.

    • Why: Aldehydes bind to skin proteins (Schiff base formation). Water alone is insufficient; soap is required to emulsify the lipophilic fluorobenzyl chain.

  • Eye Contact:

    • Action: Flush immediately at an eyewash station.

    • Why: Aldehydes cause protein cross-linking in the cornea. Immediate dilution is the only way to prevent permanent opacity.

  • Spill (Benchtop):

    • Action: Cover with absorbent pads. Do NOT use paper towels if the substance is neat (pure), as high concentrations can react/heat.

    • Disposal: Place pads in a sealed bag labeled "Aldehyde Debris" before placing in the solid waste bin to prevent fume leakage into the lab.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Benzaldehyde Derivatives: Safety and Hazards. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Benzaldehyde and derivatives. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.